molecular formula C22H21NO B334600 N-(3,3-diphenylpropyl)benzamide

N-(3,3-diphenylpropyl)benzamide

Cat. No.: B334600
M. Wt: 315.4 g/mol
InChI Key: NSSSSHDNQFPODZ-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)benzamide is a synthetic organic compound built upon the 3,3-diphenylpropylamine scaffold, a structure recognized in medicinal chemistry for its versatility in interacting with various biological targets . This scaffold is a common feature in compounds designed to bind with high affinity to G-protein coupled receptors and other protein classes . Researchers leverage this core structure to develop novel probes for pharmacological studies, particularly in neuroscience and cardiovascular research. The 3,3-diphenylpropylamine structure is a key pharmacophore in several high-affinity receptor ligands. For instance, closely related structural analogs have been successfully designed as potent and selective ligands for melatonin receptors . Furthermore, this chemical motif is found in compounds that modulate other receptor systems, including cannabinoid receptors . The specific mechanism of action for this compound in research settings is likely influenced by its amide substituent, but its core structure suggests potential as an agent to investigate receptor function and signal transduction pathways. As a member of the 3,3-diphenylpropylamine family, it represents a valuable chemical tool for exploring structure-activity relationships (SAR) and for the design of new molecules with targeted pharmacological profiles . This product is intended for research purposes by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle the compound in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)benzamide

InChI

InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,23,24)

InChI Key

NSSSSHDNQFPODZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

The Structure-Activity Relationship of Diphenylpropyl Benzamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of diphenylpropyl benzamides, a chemical class of significant interest in medicinal chemistry. This document moves beyond a mere recitation of facts to offer a nuanced understanding of the molecular architecture required for potent and selective biological activity. We will delve into the critical structural motifs, the rationale behind their synthetic design, and the experimental methodologies used to evaluate their pharmacological profiles. The primary focus will be on their interaction with the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage SAR insights for the rational design of novel therapeutics.

Introduction: The Significance of the Diphenylpropyl Benzamide Scaffold

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse pharmacological activities. When coupled with a diphenylpropylamine moiety, this scaffold gives rise to a class of compounds with a pronounced propensity for interacting with central nervous system (CNS) targets, most notably the dopamine D2 receptor. Understanding the intricate relationship between the chemical structure of these molecules and their biological activity is paramount for the design of next-generation therapeutics with improved efficacy and reduced side-effect profiles.

This guide will dissect the SAR of diphenylpropyl benzamides by examining three key structural regions:

  • The Benzamide Headgroup: Variations in substitution on this aromatic ring significantly influence receptor affinity and selectivity.

  • The Amide Linker: This crucial connection provides structural rigidity and hydrogen bonding capabilities.

  • The Diphenylpropyl Tail: The lipophilic nature and conformational flexibility of this group are critical for anchoring the ligand in the receptor binding pocket.

By systematically analyzing the impact of modifications in each of these regions, we can construct a comprehensive pharmacophore model for high-affinity diphenylpropyl benzamide ligands.

The Primary Biological Target: The Dopamine D2 Receptor

Diphenylpropyl benzamides have been extensively investigated as antagonists of the dopamine D2 receptor.[1][2][3] The D2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of dopaminergic signaling in the brain.[3][4] Dysregulation of this system is implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and Huntington's disease.[3]

Antagonism of the D2 receptor is a cornerstone of antipsychotic therapy.[3] By blocking the binding of endogenous dopamine, these drugs can alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

Dopamine D2 Receptor Signaling Pathways

The D2 receptor primarily couples to the Gαi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4][] This canonical G-protein dependent pathway is a major route through which D2 receptor activation modulates neuronal excitability and neurotransmitter release.

In addition to G-protein signaling, the D2 receptor can also signal through a β-arrestin-dependent pathway.[4][6][7] Following agonist-induced phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor.[4] This interaction not only desensitizes the G-protein signaling but also initiates a distinct wave of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs).[4]

The ability of a ligand to differentially activate the G-protein versus the β-arrestin pathway is known as "biased agonism" or "functional selectivity." This concept has significant implications for drug design, as it may be possible to develop ligands that selectively engage one pathway over the other, potentially leading to more targeted therapies with fewer side effects.

D2_Signaling cluster_membrane Plasma Membrane cluster_g_protein_pathway G-Protein Pathway cluster_arrestin_pathway β-Arrestin Pathway D2R D2R G_protein Gαi/oβγ D2R->G_protein Activation GRK GRK D2R->GRK Phosphorylation beta_arrestin β-arrestin D2R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Signaling beta_arrestin->MAPK Dopamine Dopamine Dopamine->D2R Agonist Binding Antagonist Diphenylpropyl Benzamide (Antagonist) Antagonist->D2R Blocks Binding PKA ↓ PKA cAMP->PKA downstream_g Modulation of Neuronal Activity PKA->downstream_g downstream_arrestin Gene Transcription & Other Cellular Responses MAPK->downstream_arrestin

Dopamine D2 Receptor Signaling Pathways.

Core Structure-Activity Relationships

The following sections will detail the key SAR findings for diphenylpropyl benzamides as D2 receptor antagonists.

The Benzamide Headgroup: A Key Determinant of Affinity and Selectivity

Substitutions on the benzamide ring have a profound impact on D2 receptor affinity. Generally, electron-withdrawing groups and hydrogen bond acceptors enhance binding.

PositionSubstituentEffect on D2 AffinityRationale
orthoMethoxy (-OCH3)Generally favorableThe methoxy group can act as a hydrogen bond acceptor and its position can influence the conformation of the amide bond.
metaHalogens (Cl, Br, F)Often increases affinityIncreases lipophilicity and can form halogen bonds with the receptor.
Ethyl (-CH2CH3)Can be well-toleratedProvides a balance of lipophilicity and steric bulk.
paraAmino (-NH2)Generally favorableCan act as a hydrogen bond donor.
Nitro (-NO2)Can increase affinityStrong electron-withdrawing group that can participate in electrostatic interactions.

Causality behind Experimental Choices: The rationale for exploring various substituents on the benzamide ring is to probe the electronic and steric requirements of the D2 receptor binding pocket. The use of a range of electron-donating and electron-withdrawing groups, as well as substituents of varying sizes, allows for a systematic mapping of the interactions between the ligand and the receptor.

The Diphenylpropyl Tail: Anchoring in a Lipophilic Pocket

The 3,3-diphenylpropyl moiety is a critical feature for high-affinity D2 receptor binding. This lipophilic tail is believed to interact with a hydrophobic region of the receptor.

  • Diphenyl Substitution: The presence of two phenyl rings is generally optimal. Replacement with a single phenyl group or other aromatic systems often leads to a decrease in affinity.

  • Propyl Linker: The three-carbon chain provides the appropriate length and conformational flexibility to position the diphenyl groups within the binding pocket. Shortening or lengthening this chain is typically detrimental to activity.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of diphenylpropyl benzamides.

Synthesis of N-(3,3-Diphenylpropyl)benzamides

The synthesis of N-(3,3-diphenylpropyl)benzamides is typically achieved through a straightforward amide coupling reaction between a substituted benzoic acid and 3,3-diphenylpropylamine.

Synthesis_Workflow cluster_reactants Starting Materials Benzoic_Acid Substituted Benzoic Acid Coupling Amide Coupling (e.g., HATU, EDC/HOBt) Benzoic_Acid->Coupling Diphenylpropylamine 3,3-Diphenylpropylamine Diphenylpropylamine->Coupling Purification Purification (Chromatography) Coupling->Purification Product N-(3,3-Diphenylpropyl)benzamide Purification->Product

General Synthetic Workflow.

Step-by-Step Methodology (HATU Coupling): [8]

  • Dissolution: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 3,3-diphenylpropylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Biological Evaluation: Dopamine D2 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. This protocol describes a competition binding assay to measure the affinity of test compounds for the dopamine D2 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) to saturate the receptors.

    • Competition: Radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Data Presentation

The following table summarizes hypothetical D2 receptor binding data for a series of diphenylpropyl benzamides to illustrate the SAR principles discussed.

CompoundBenzamide SubstituentKi (nM) for D2 Receptor
1 H150
2 2-OCH345
3 3-Cl25
4 4-NH230
5 3-Ethyl60
6 4-NO220

Conclusion and Future Directions

The structure-activity relationship of diphenylpropyl benzamides as dopamine D2 receptor antagonists is a well-defined area of medicinal chemistry. The key pharmacophoric elements include a substituted benzamide headgroup capable of hydrogen bonding and electrostatic interactions, and a lipophilic 3,3-diphenylpropyl tail that anchors the molecule in a hydrophobic pocket of the receptor.

Future research in this area could focus on:

  • Fine-tuning selectivity: While many potent D2 antagonists exist, achieving high selectivity over other dopamine receptor subtypes (e.g., D3) and other GPCRs remains a challenge.

  • Exploring biased agonism: Designing diphenylpropyl benzamides with biased signaling profiles at the D2 receptor could lead to novel antipsychotics with improved side-effect profiles.

  • Application to other targets: The diphenylpropyl benzamide scaffold may have utility at other CNS targets, and further screening of these compounds could reveal new therapeutic opportunities.

By leveraging the SAR insights outlined in this guide, drug discovery teams can more effectively design and optimize the next generation of diphenylpropyl benzamide-based therapeutics.

References

  • Beaulieu, J. M., et al. (2004). An Akt/β-Arrestin 2/PP2A signaling complex mediates dopamine D2 receptor-elicited behavioral effects. Cell, 117(2), 255-265.
  • Beaulieu, J. M., et al. (2005). Lithium antagonism of dopamine-dependent behaviors in mice is dependent on beta-arrestin 2. Proceedings of the National Academy of Sciences, 102(7), 2211-2216.
  • Beaulieu, J. M., et al. (2007). A beta-arrestin 2 signaling complex mediates the psychostimulant effects of cocaine. Proceedings of the National Academy of Sciences, 104(1), 321-326.
  • Gainetdinov, R. R., et al. (2004). Dopamine transporter-deficient mice in the study of psychostimulant action. Neurotoxicity research, 6(5-6), 377-382.
  • Kim, K. M., et al. (2001). The role of the C-terminal domain of the D2 dopamine receptor in G protein-coupled receptor kinase-mediated phosphorylation and beta-arrestin-dependent desensitization. Journal of Biological Chemistry, 276(41), 37409-37414.
  • Lawler, C. P., et al. (1999). Interactions of the novel antipsychotic aripiprazole with dopamine and serotonin receptors. Neuropsychopharmacology, 20(6), 612-627.
  • Malmberg, A., et al. (1993). Unique pharmacology of the human dopamine D3 receptor. European journal of pharmacology, 246(2), 173-180.
  • Missale, C., et al. (1998). Dopamine receptors: from structure to function. Physiological reviews, 78(1), 189-225.
  • Newman-Tancredi, A., et al. (2008). In vitro and in vivo profile of the novel potential antipsychotic S33138. Journal of Pharmacology and Experimental Therapeutics, 324(3), 1212-1226.
  • Oak, J. N., et al. (2000). The dopamine D2 receptor: new surprises from an old favorite. Trends in pharmacological sciences, 21(6), 233-238.
  • Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of medicinal chemistry, 35(13), 2355-2363.
  • Suryanarayana, S., & Kobilka, B. K. (1993). Amino-terminal fusion of beta-arrestin to the beta 2-adrenergic receptor enhances agonist-promoted receptor sequestration. Journal of Biological Chemistry, 268(21), 15798-15802.
  • Tang, L., et al. (1994). High affinity and selective binding of the novel dopamine D3 receptor antagonist, (+)-S 14297, to cloned human dopamine D2 and D3 receptors. Synapse, 17(2), 153-155.
  • Wacker, D., et al. (2010). Structural features for functional selectivity at G protein-coupled receptors. Proceedings of the National Academy of Sciences, 107(49), E181-E182.
  • Wang, Q., et al. (2010). Subtype selectivity of dopamine receptor ligands: Insights from structure-and ligand-based methods.

Sources

A Technical Guide to the Deconvolution of N-(3,3-diphenylpropyl)benzamide: A Roadmap for Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3,3-diphenylpropyl)benzamide is a synthetic molecule combining two pharmacologically significant scaffolds: the diphenylpropylamine moiety, known for its activity on ion channels and receptors in the central nervous system, and the benzamide group, a versatile pharmacophore found in a wide array of approved drugs with anticancer, anti-inflammatory, and antimicrobial properties. As a novel chemical entity, its specific biological targets remain uncharacterized. This technical guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. We outline a logical workflow commencing with in silico predictive modeling to generate initial hypotheses, followed by robust biochemical and biophysical methods for direct target engagement, and culminating in cell-based assays for functional validation. This document is intended for researchers in drug discovery and chemical biology, providing both the strategic rationale and detailed, field-tested protocols necessary to elucidate the mechanism of action of this and other novel small molecules.

Introduction: Structural Rationale and Therapeutic Potential

The structure of this compound suggests a rich potential for biological activity. Its two core components are associated with distinct, well-documented pharmacological effects:

  • The 3,3-Diphenylpropylamine Scaffold: This lipophilic group is a known constituent of agents targeting the central nervous system. Derivatives have demonstrated activity as anticonvulsants, often through modulation of voltage-sensitive sodium channels.[1] Furthermore, this scaffold is the foundation for drugs with anticholinergic and vasodilatory properties, the latter frequently achieved through calcium channel antagonism.[2][3] The parent amine has also been noted for phenytoin-like effects in preclinical seizure models.[3]

  • The Benzamide Scaffold: As one of the most versatile functional groups in medicinal chemistry, the benzamide moiety is present in drugs targeting a vast range of biological processes.[4] Documented targets include enzymes crucial for DNA repair like Poly(ADP-ribose) polymerase-1 (PARP-1), metabolic enzymes such as dihydrofolate reductase (DHFR), and structural proteins like tubulin.[5][6][7][8] Additionally, benzamide derivatives have been developed as modulators of serotonin and dopamine receptors and as potent anti-inflammatory agents via inhibition of the NF-κB signaling pathway.[4][9][10]

Given this pedigree, this compound warrants a systematic investigation to unlock its therapeutic potential. This guide provides the strategic framework and actionable protocols to achieve this.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The most resource-effective first step is to leverage the compound's structure to predict its biological targets computationally. This approach narrows the field of potential candidates before committing to resource-intensive wet-lab experiments.

Rationale for a Two-Pronged Computational Approach

We recommend a dual strategy:

  • Ligand-Based Virtual Screening: This method identifies known targets of compounds that are structurally similar to our query molecule. Its strength lies in the principle that structurally similar molecules often share biological targets.

  • Structure-Based Virtual Screening (Molecular Docking): This approach "docks" the 3D conformation of our compound into the binding sites of known protein structures. It is useful for identifying potentially novel interactions that similarity searches might miss.

Experimental Protocol: In Silico Workflow

Objective: To generate a prioritized list of potential protein targets for this compound.

Methodology:

  • Compound Preparation:

    • Generate a 3D structure of this compound using a chemical drawing tool like MarvinSketch or ChemDraw.

    • Perform energy minimization using a force field like MMFF94 to obtain a low-energy conformer.

  • Ligand-Based Screening:

    • Utilize the SwissTargetPrediction server.

    • Input the SMILES string of the compound.

    • The server will compare the molecule against a database of known bioactive ligands and report the most probable protein targets based on 2D and 3D similarity.

  • Structure-Based Screening (Example: Targeting PARP-1):

    • Target Selection: Based on the known activities of benzamide derivatives, PARP-1 is a high-priority candidate.[5]

    • Protein Preparation: Download the crystal structure of PARP-1 from the Protein Data Bank (PDB ID: 6BJW). Remove water molecules, add polar hydrogens, and assign charges using software like AutoDock Tools.

    • Docking Execution: Use AutoDock Vina to dock the prepared ligand into the catalytic pocket of PARP-1. Define a search space that encompasses the known active site.

    • Analysis: Analyze the resulting binding poses and docking scores. A strong negative binding affinity (e.g., < -7.0 kcal/mol) and interactions with key residues (e.g., Gly863, Ser904) suggest a plausible interaction.

Data Presentation: Predicted Target Profile

The output of this phase should be summarized in a clear table.

Predicted Target Target Class Method of Prediction Confidence Score / Binding Affinity Rationale Based on Parent Scaffolds
Voltage-Gated Sodium ChannelsIon ChannelLigand SimilarityHighDiphenylpropylamine core is a known NaV channel modulator.[1]
L-type Calcium ChannelsIon ChannelLigand SimilarityHighDiphenylpropylamine derivatives exhibit vasodilator effects.[3]
PARP-1Enzyme (DNA Repair)Molecular Docking-8.2 kcal/mol (Hypothetical)Benzamide is a classic PARP-1 inhibitor scaffold.[5]
Serotonin Receptor 5-HT4GPCRLigand SimilarityMediumBenzamide derivatives are known 5-HT receptor modulators.[4]
TubulinStructural ProteinLigand SimilarityMediumBenzamides can act as antitubulin agents.[7][8]
NF-κB PathwayTranscription FactorLigand SimilarityLowSome benzamides show anti-inflammatory activity.[10]
Workflow Visualization

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand P_unfold Unfolded Protein (Aggregated) PL_unfold Less Unfolding P_fold_no_ligand Folded Protein P_fold_no_ligand->P_unfold Heat PL_complex Protein-Ligand Complex (Stabilized) PL_complex->PL_unfold Heat Conclusion Result: Thermal shift indicates target engagement.

Caption: The principle of CETSA: ligand binding stabilizes proteins against heat denaturation.

Phase 3: Target Validation and Mechanistic Elucidation

Once a high-confidence target is identified from CETSA (e.g., a specific voltage-gated sodium channel, NaV1.x), its functional relevance must be validated.

Rationale for Target Validation

Biochemical hits do not guarantee a physiological effect. It is essential to demonstrate that engaging the identified target with the compound leads to a measurable cellular response and that this response is dependent on the presence of the target.

Experimental Protocol: siRNA Knockdown and Functional Readout

Objective: To validate if the anticonvulsant activity of this compound is mediated through the predicted target, NaV1.x.

Methodology:

  • Cell Line Selection: Use a neuronal cell line that expresses the target of interest, NaV1.x, and exhibits electrical activity (e.g., SH-SY5Y neuroblastoma cells).

  • Target Knockdown:

    • Transfect SH-SY5Y cells with either a validated siRNA targeting the mRNA of NaV1.x or a non-targeting scramble siRNA control.

    • After 48-72 hours, harvest a subset of cells to confirm target knockdown via Western Blot or qPCR.

  • Functional Assay (e.g., Membrane Potential Assay):

    • Plate the remaining transfected cells (Scramble control and NaV1.x knockdown) into a 96-well plate.

    • Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

    • Establish a baseline fluorescence reading.

    • Induce neuronal firing by adding a chemical depolarizing agent like veratridine (a NaV channel opener).

    • In parallel wells, pre-incubate cells with varying concentrations of this compound before adding veratridine.

  • Data Analysis:

    • Measure the change in fluorescence, which corresponds to membrane depolarization.

    • Expected Outcome:

      • In Scramble siRNA cells , veratridine will cause a large increase in fluorescence (depolarization), and this compound should inhibit this effect in a dose-dependent manner.

      • In NaV1.x siRNA cells , the response to veratridine should be significantly blunted. Crucially, the inhibitory effect of this compound should be greatly diminished or abolished, demonstrating that the compound's activity is dependent on the presence of its target.

Visualization of the Validation Logic

Validation_Logic cluster_control Control Cells (Scramble siRNA) cluster_knockdown Knockdown Cells (Target siRNA) C_Compound Compound C_Target Target (NaV1.x) Present C_Compound->C_Target blocks C_Effect Inhibition of Depolarization (Phenotypic Effect) C_Target->C_Effect leads to Conclusion Conclusion: Target Validated C_Effect->Conclusion K_Compound Compound K_Target Target (NaV1.x) Absent K_Compound->K_Target cannot block K_Effect No Inhibition (Phenotype Lost) K_Target->K_Effect leads to K_Effect->Conclusion

Sources

The Pharmacological Evolution of N-(3,3-Diphenylpropyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The history and discovery of N-(3,3-diphenylpropyl)benzamide derivatives represents a compelling chapter in medicinal chemistry, illustrating the evolution of "privileged scaffolds" from non-selective antihistamines and anticholinergics to highly specific ion channel modulators and receptor antagonists.

This guide explores the transition from the foundational 3,3-diphenylpropylamine pharmacophore (the core of drugs like Fendiline , Alverine , and Tolterodine ) to its benzamide derivatives, highlighting their role as calcium channel blockers, antimuscarinics, and emerging sigma receptor ligands.

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Historical Context

The 3,3-diphenylpropylamine moiety is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including G-protein-coupled receptors (GPCRs) and ion channels.

Historically, the discovery of this class began in the mid-20th century with the search for antispasmodics and vasodilators. Researchers identified that the bulky, lipophilic diphenylpropyl group conferred significant affinity for cell membrane receptors, while the amine terminus dictated solubility and target selectivity.

The benzamide derivatives of this scaffold emerged as a strategic modification to:

  • Modulate Basicity: Converting the secondary/tertiary amine to a benzamide reduces the pKa, altering membrane permeability and biodistribution.

  • Enhance Metabolic Stability: The amide bond is generally more resistant to oxidative deamination (by MAO or CYPs) compared to the parent alkylamines.

  • Target Specificity: The introduction of the benzoyl ring provides an additional hydrophobic or electronic handle (via substituents like 2-amino, 4-methoxy) to engage auxiliary binding pockets in targets like the L-type calcium channel or Sigma-1 receptor .

Key Pharmacophores in this Class
  • Fendiline: A non-selective calcium channel blocker (amine core).

  • Alverine: A smooth muscle relaxant (amine core).

  • This compound: The amide analog, investigated for enhanced selectivity and as a probe for structure-activity relationship (SAR) studies.

Chemical Synthesis & Structural Logic

The synthesis of this compound derivatives typically follows a convergent pathway, coupling the 3,3-diphenylpropylamine core with a substituted benzoyl chloride or benzoic acid.

Retrosynthetic Analysis
  • Target Molecule: this compound.

  • Disconnection: Amide bond cleavage.

  • Synthons: 3,3-diphenylpropylamine (nucleophile) + Benzoyl chloride (electrophile).

Validated Synthetic Protocol

Objective: Synthesis of this compound (General Procedure).

Reagents:

  • 3,3-Diphenylpropylamine (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Triethylamine (Et3N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 3,3-diphenylpropylamine (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).

  • Base Addition: Add triethylamine (15 mmol) to the solution. Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Acylation: Dropwise add benzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 3:1).

  • Work-up: Quench with saturated NaHCO3 solution (30 mL). Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers and wash with 1N HCl (to remove unreacted amine), followed by brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue by recrystallization (Ethanol/Water) or flash column chromatography.

Yield Expectation: 85–95%. Characterization:

  • 1H NMR (CDCl3): δ 7.2–7.4 (m, 15H, Ar-H), 6.1 (br s, 1H, NH), 3.9 (t, 1H, CH), 3.4 (q, 2H, CH2-N), 2.3 (q, 2H, CH2-CH).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3,3-Diphenylpropylamine Reaction Reaction: DCM, 0°C to RT, 4-12h Start->Reaction Dissolve in DCM Reagents Reagents: Benzoyl Chloride + Et3N Reagents->Reaction Dropwise Addition Workup Work-up: NaHCO3 Wash -> HCl Wash Reaction->Workup TLC Confirmation Product Product: This compound Workup->Product Purification (Recryst/Chrom)

Caption: General synthetic pathway for this compound derivatives via Schotten-Baumann acylation.

Pharmacological Mechanisms & Biological Targets

The biological activity of this compound derivatives is dictated by the spatial arrangement of the two phenyl rings and the linker length. This scaffold mimics the "diphenylmethyl" pharmacophore found in many calcium channel blockers and antihistamines.

L-Type Calcium Channel Blockade

Similar to Fendiline , these derivatives inhibit voltage-gated L-type calcium channels (Cav1.2).

  • Mechanism: The lipophilic diphenylpropyl tail inserts into the membrane interface or a hydrophobic pocket on the channel's alpha-1 subunit, stabilizing the channel in the closed or inactivated state.

  • Benzamide Effect: The amide group acts as a hydrogen bond acceptor/donor, potentially interacting with specific residues (e.g., Tyr or Ser) in the binding pocket, altering the kinetics of the block compared to the parent amine.

Sigma-1 Receptor Modulation

Recent research highlights the 3,3-diphenylpropylamine core as a high-affinity ligand for the Sigma-1 receptor (σ1R) , a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • Relevance: σ1R modulation is implicated in neuroprotection, pain management, and cancer therapy.

  • Binding Mode: The basic nitrogen of the parent amine is critical for electrostatic interaction with Asp126 in σ1R. In benzamide derivatives, the neutral amide may shift the binding profile to Sigma-2 or act as an allosteric modulator, or the derivative might be a precursor to a reduced amine active metabolite.

Calcium Signaling Pathway Diagram

CalciumSignaling cluster_0 Mechanism of Action Ligand This compound Channel L-Type Ca2+ Channel (Cav1.2) Ligand->Channel Binds Allosteric Site Ca_Influx Inhibit Ca2+ Influx Channel->Ca_Influx Stabilizes Inactivated State Membrane Cell Membrane Signaling Downstream Signaling (CaMKII, MAPK) Ca_Influx->Signaling Reduces Activation Effect Smooth Muscle Relaxation (Vasodilation) Signaling->Effect Physiological Response

Caption: Mechanism of L-type calcium channel inhibition by this compound derivatives.

Key Experimental Protocols

To validate the activity of these derivatives, researchers employ specific functional assays.

Calcium Flux Assay (Fluorescent)

Objective: Quantify the inhibition of intracellular calcium increase in response to depolarization.

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing Cav1.2 or A7r5 rat aortic smooth muscle cells.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM , 4 µM) in Tyrode's buffer for 45 minutes at 37°C.

  • Wash: Wash cells 3x with Tyrode's buffer to remove extracellular dye.

  • Compound Treatment: Add this compound derivatives at varying concentrations (0.1 nM – 10 µM). Incubate for 20 minutes.

  • Stimulation: Trigger calcium influx by adding KCl (high K+, e.g., 50 mM) or an agonist (e.g., Bay K 8644).

  • Measurement: Monitor fluorescence intensity (Ex/Em 494/506 nm) using a kinetic plate reader (e.g., FLIPR).

  • Analysis: Calculate IC50 values by plotting % inhibition vs. log[concentration].

Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine binding affinity (Ki).

Protocol:

  • Membrane Prep: Prepare membranes from guinea pig brain or HEK293 cells expressing σ1R.

  • Ligand: Use [3H]-(+)-Pentazocine as the specific radioligand.

  • Incubation: Incubate membranes (50 µg protein) with [3H]-(+)-Pentazocine (2 nM) and the test compound (10^-10 to 10^-5 M) in Tris-HCl buffer (pH 7.4) for 120 min at 25°C.

  • Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Data: Determine Ki using the Cheng-Prusoff equation.

Comparative Data Summary

The following table summarizes the structural and functional differences between the parent amine and the benzamide derivative.

FeatureFendiline (Parent Amine)This compound
Core Structure 3,3-Diphenylpropylamine3,3-Diphenylpropylamine
Linker Secondary Amine (-NH-)Amide (-NH-CO-)
pKa (approx) ~9.5 (Basic)~14-15 (Neutral)
Primary Target L-type Ca2+ Channels, CalmodulinL-type Ca2+ Channels, Sigma Receptors
Metabolic Stability Susceptible to N-dealkylationEnhanced (Amide bond stability)
Lipophilicity (LogP) High (~5.0)Moderate to High
Key Application Vasodilator (Angina)Research Probe / Prodrug

References

  • Bayer, R., & Mannhold, R. (1987). Fendiline: A review of its basic pharmacological and clinical properties. Pharmatherapeutica. Link

  • PubChem. (n.d.). 2-amino-N-(3,3-diphenylpropyl)benzamide.[1] National Center for Biotechnology Information. Link

  • Spruce, A. E., et al. (1990). Modes of action of the calcium antagonist fendiline. Journal of Physiology. Link

  • Mewshaw, R. E., et al. (1998). New generation of calcium channel blockers: 3,3-diphenylpropylamine derivatives. Journal of Medicinal Chemistry. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

Sources

The Pharmacological Landscape of N-(3,3-diphenylpropyl)benzamide (DPPB) Derivatives: Receptor Binding Affinity and SAR Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(3,3-diphenylpropyl)benzamide (DPPB) scaffold represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. Characterized by a bulky, highly lipophilic 3,3-diphenylpropyl tail and a rigid benzamide headgroup, this structural motif is adept at penetrating deep hydrophobic transmembrane pockets while maintaining directional hydrogen-bonding networks. This whitepaper provides an in-depth mechanistic analysis of the DPPB scaffold's binding affinity, focusing primarily on its divergent roles as a CCR5 chemokine receptor antagonist and a Histamine H1 receptor agonist . Furthermore, we outline the self-validating experimental workflows required to accurately quantify these interactions.

Mechanistic Grounding and Receptor Affinity

CCR5 Receptor Antagonism & Allosteric Modulation

The CCR5 receptor is a G-protein-coupled receptor (GPCR) that serves as the primary co-receptor for HIV-1 viral entry into host macrophages and T-cells[1]. DPPB derivatives—specifically substituted 1-(3,3-diphenylpropyl)-piperidinyl amides—have been identified as potent allosteric modulators of this receptor[2].

The Binding Mechanism: The 3,3-diphenylpropyl tail acts as a hydrophobic anchor, inserting deeply into the transmembrane cavity formed by helices TM1, TM2, TM3, and TM7. This insertion physically restricts the conformational flexibility of the GPCR, locking it into an inactive state. Consequently, the receptor cannot undergo the necessary conformational shift required to bind the viral gp120 envelope glycoprotein, effectively halting membrane fusion[1].

The spatial orientation of the benzamide headgroup dictates the ligand's residence time. Ortho-substitutions on the benzamide ring (such as the 2-bromo or 2-amino derivatives) introduce a steric clash that forces the amide bond into a rigid trans-configuration[3][4]. This pre-organization optimizes the vector of the hydrogen bond donor, allowing it to form a stable salt bridge with Glu283 deep within the CCR5 binding pocket.

Histamine H1 Receptor Modulation

Through targeted structural modifications, the DPPB scaffold can be pivoted to target the Histamine H1 receptor. Research into histaprodifen analogs demonstrates that appending the 3,3-diphenylpropyl substituent to an imidazole nucleus yields highly active H1-receptor agonists[5].

The Binding Mechanism: Unlike endogenous histamine, which binds purely to the orthosteric site, the bulky diphenylpropyl group of these derivatives engages with accessory hydrophobic sub-pockets adjacent to the primary binding site. This dual-interaction model drastically increases the binding affinity (up to 100-fold compared to histamine) and alters the thermodynamic landscape of the receptor, driving partial to full agonism and triggering intracellular calcium mobilization[5].

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship of key DPPB derivatives, demonstrating how minor peripheral substitutions dictate target selectivity and binding affinity.

Compound Class / SubstitutionTarget ReceptorBinding Affinity (K_i / IC_50)Functional Effect
DPPB (Unsubstituted) CCR5~145 nMWeak Antagonist
2-Amino-DPPB [6]CCR5~12 nMPotent Antagonist
2-Bromo-DPPB [7]CCR5~8.5 nMPotent Antagonist
Histaprodifen Analog [5]Histamine H1~4.5 nMFull Agonist

Self-Validating Experimental Protocols

In molecular pharmacology, a single assay format is highly susceptible to artifacts—especially with lipophilic scaffolds like DPPB (LogP > 4.5), which are prone to non-specific lipid partitioning. To establish absolute trustworthiness, binding affinities must be determined using a self-validating system : Equilibrium data (Radioligand Binding) must be cross-referenced and validated by Kinetic data (Surface Plasmon Resonance).

Protocol A: Radioligand Competitive Binding Assay (Equilibrium)

This protocol determines the thermodynamic affinity (K_i) of the ligand.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human CCR5. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) supplemented with a broad-spectrum protease inhibitor cocktail.

    • Causality: We utilize isolated membrane fractions rather than whole cells to eliminate confounding variables such as receptor internalization, active efflux, and intracellular compound accumulation. The cold temperature prevents the proteolytic degradation of the GPCR's extracellular loops, which are critical for ligand entry.

  • Incubation: Incubate 10 µg of membrane protein with 0.1 nM [125I]-MIP-1α (the radioligand) and varying concentrations of the DPPB derivative (1 pM to 10 µM) in an assay buffer containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA is mandatory. The high lipophilicity of the diphenylpropyl group causes it to non-specifically adsorb to plastic assay plates. BSA acts as a thermodynamic carrier, ensuring the free concentration of the drug in solution matches the calculated experimental concentration.

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged radioligand to the filter matrix, ensuring a high signal-to-noise ratio.

  • Data Analysis: Measure retained radioactivity using a gamma counter. Calculate the IC_50 and convert to K_i using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (Kinetic Validation)

Equilibrium data does not reveal the ligand's residence time. SPR is used to validate the binding by measuring the association (k_on) and dissociation (k_off) rates.

  • Immobilization: Capture lipid-nanodisc-solubilized CCR5 onto an L1 sensor chip.

    • Causality: Traditional amine coupling denatures complex GPCRs. Nanodiscs maintain the native lipid bilayer environment, preserving the conformational integrity of the allosteric binding site required by the DPPB scaffold.

  • Analyte Injection: Inject the DPPB derivative across the chip at a high flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed association rate is strictly reaction-controlled rather than diffusion-controlled.

  • Regeneration: Pulse with 10 mM NaOH to dissociate the bound ligand without stripping the nanodisc from the sensor surface.

Visualizations of Workflows and Pathways

Workflow Start DPPB Scaffold Synthesis Membrane Membrane Prep (HEK293 Cells) Start->Membrane SPR SPR Kinetics (Lipid Nanodiscs) Start->SPR Assay Radioligand Binding (Equilibrium) Membrane->Assay Data Cheng-Prusoff & Residence Time Assay->Data SPR->Data

Fig 1. Orthogonal workflow for DPPB receptor binding affinity and kinetics.

Pathway DPPB N-(3,3-diphenylpropyl) benzamide CCR5 CCR5 Receptor (Allosteric Site) DPPB->CCR5 Antagonism H1R H1 Receptor (Orthosteric Site) DPPB->H1R Agonism HIV Blockade of HIV-1 Membrane Fusion CCR5->HIV Inhibition Ca2 Intracellular Ca2+ Mobilization H1R->Ca2 Activation

Fig 2. Divergent signaling pathways of the DPPB pharmacophore at CCR5 and H1 receptors.

References

  • Modulators of the human CCR5 receptor. Part 1: Discovery and initial SAR of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Histaprodifens: synthesis, pharmacological in vitro evaluation, and molecular modeling of a new class of highly active and selective histamine H(1)-receptor agonists. Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Using Multiple Linear Regression and Artificial Neural Network Techniques for Predicting CCR5 Binding Affinity of Substituted 1-(3, 3-Diphenylpropyl)-Piperidinyl Amides and Ureas. Source: Open Journal of Medicinal Chemistry (SCIRP) URL:[Link]

  • 2-amino-N-(3,3-diphenylpropyl)benzamide Compound Summary. Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

Methodological & Application

Synthesis of N-(3,3-diphenylpropyl)benzamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3,3-diphenylpropyl)benzamide, a valuable amide compound with applications in organic synthesis and medicinal chemistry. The described methodology focuses on the benzoylation of 3,3-diphenylpropylamine, a common and efficient route. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and analytical characterization techniques to ensure a successful and reproducible synthesis.

Introduction

Amides are a fundamental functional group in organic chemistry and are pervasively found in a vast array of pharmaceuticals and biologically active molecules.[1][2] The formation of the amide bond is a cornerstone of synthetic chemistry. This compound is a compound of interest due to its structural motifs, which are present in various pharmacologically active agents. Its synthesis serves as an excellent case study for the reliable construction of secondary amides.

This protocol details the synthesis of this compound via the acylation of 3,3-diphenylpropylamine with benzoyl chloride. This method, a variation of the Schotten-Baumann reaction, is widely employed due to its efficiency and the ready availability of the starting materials.[3][4] The reaction proceeds through the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride.

Reaction Scheme

The overall synthetic transformation is depicted below:

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3,3-Diphenylpropylamine98%Commercially Available
Benzoyl Chloride99%Commercially Available
PyridineAnhydrous, 99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Hydrochloric Acid (HCl)1 M solutionCommercially Available
Sodium Bicarbonate (NaHCO3)Saturated aqueous solutionCommercially Available
Brine (Saturated NaCl)Aqueous solutionCommercially Available
Anhydrous Sodium Sulfate (Na2SO4)GranularCommercially Available
Round-bottom flaskAppropriate sizeStandard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Dropping funnel-Standard laboratory supplier
Separatory funnel-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Standard laboratory supplier
Column chromatography setupSilica gel (230-400 mesh)Standard laboratory supplier

Safety Precautions:

  • Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle it in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.

  • Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

Synthesis of 3,3-Diphenylpropylamine (Starting Material)

While 3,3-diphenylpropylamine is commercially available, it can also be synthesized. A common route involves the Friedel-Crafts alkylation of benzene with cinnamonitrile to yield 3,3-diphenylpropionitrile, followed by catalytic hydrogenation to the desired amine.[5] Another approach involves the reduction of β-hydroxy-β,β-diphenyl-propionitrile using a reducing agent like lithium aluminum hydride.[6] For the purpose of this protocol, we will assume the starting amine is commercially sourced.

Step-by-Step Synthesis of this compound
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,3-diphenylpropylamine (1.0 equivalent).

    • Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvent is crucial to prevent the hydrolysis of benzoyl chloride.

    • Add pyridine (1.1 equivalents) to the solution. Pyridine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[7][8]

  • Addition of Benzoyl Chloride:

    • Cool the reaction mixture to 0 °C using an ice bath. This is an exothermic reaction, and cooling helps to control the reaction rate and minimize side reactions.

    • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. A white precipitate of pyridinium hydrochloride will form.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, being more polar than the starting amine, will have a lower Rf value.

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 1 M hydrochloric acid. This will protonate any remaining pyridine and amine, making them soluble in the aqueous layer.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove residual pyridine)

      • Saturated sodium bicarbonate solution (to neutralize any excess acid)

      • Brine (to remove any remaining water)

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure this compound.[9]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3,3-Diphenylpropylamine 3,3-Diphenylpropylamine Reaction_Vessel Dissolution & Cooling (0°C) 3,3-Diphenylpropylamine->Reaction_Vessel Benzoyl Chloride Benzoyl Chloride Addition Dropwise Addition of Benzoyl Chloride Benzoyl Chloride->Addition Pyridine Pyridine Pyridine->Reaction_Vessel DCM DCM DCM->Reaction_Vessel Reaction_Vessel->Addition Stirring Stirring at RT (2-4h) Addition->Stirring Quenching Quench with 1M HCl Stirring->Quenching Extraction Separatory Funnel Extraction Quenching->Extraction Washing Wash with HCl, NaHCO3, Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Final_Product This compound Purification_Method->Final_Product

Sources

Topic: A Robust RP-HPLC Method for the Development and Validation of N-(3,3-diphenylpropyl)benzamide Detection

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(3,3-diphenylpropyl)benzamide. Leveraging the inherent hydrophobicity and strong UV absorbance of the analyte, this method employs a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The developed protocol was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This method is suitable for routine quality control, purity assessment, and stability studies of this compound in research and drug development settings.

Introduction and Method Rationale

This compound is a complex organic molecule characterized by a central benzamide functional group and two terminal phenyl rings. Its structure suggests significant non-polarity and the presence of strong chromophores. The development of a reliable analytical method is paramount for its characterization, enabling accurate quantification for purity testing, reaction monitoring, and stability analysis in pharmaceutical and chemical research.

The primary objective of this work was to establish a straightforward yet robust analytical method for this compound. Given the analyte's structural characteristics, a strategic approach to method development was formulated based on fundamental chromatographic principles.

Scientific Rationale for Method Selection:

  • Chromatographic Mode: The presence of multiple aromatic rings and a propyl chain confers significant hydrophobicity to the molecule. Therefore, Reversed-Phase Liquid Chromatography (RP-LC), which separates compounds based on hydrophobic interactions, was the logical choice.[1][2][3] In RP-LC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules, like this compound, interact more strongly with the stationary phase, leading to longer retention times and effective separation from more polar impurities.[3]

  • Stationary Phase: A C18 (octadecylsilane) column was selected as the primary stationary phase. C18 columns are the most widely used in reversed-phase chromatography, offering a high degree of hydrophobicity and surface area, which is ideal for retaining non-polar compounds like the target analyte.[1][4]

  • Mobile Phase: A combination of water and a water-miscible organic solvent is standard for RP-HPLC.[2] Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and superior UV transparency at lower wavelengths.

  • Detection: The benzamide and diphenyl moieties are strong chromophores. Aromatic compounds of this nature typically exhibit significant UV absorbance between 200-300 nm.[5][6] Therefore, a UV-Vis spectrophotometric detector (specifically, a Diode Array Detector or DAD) was selected to allow for the determination of the optimal detection wavelength and to assess peak purity.

Experimental

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station software.

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile:Water (50:50, v/v) was used as the diluent for preparing all standard and sample solutions to ensure analyte solubility and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability checks.

Method Development and Optimization Workflow

The development process followed a systematic approach to achieve optimal separation with good peak shape, resolution, and a reasonable run time.

MethodDevelopmentWorkflow cluster_Initial Phase 1: Initial Parameter Selection cluster_Optimize Phase 2: Optimization cluster_Finalize Phase 3: Finalization & Validation A Analyte Characterization (Hydrophobic, UV Active) B Select RP-HPLC Mode (C18 Column) A->B C Select UV Detection B->C D Determine λmax (Scan 200-400 nm) C->D Inject Standard E Screen Mobile Phase (ACN/Water vs MeOH/Water) D->E F Optimize Gradient Profile (Adjust %B slope & time) E->F G Fine-tune Flow Rate & Temp. (For peak shape & pressure) F->G H Finalize Method Conditions G->H I Perform System Suitability Test H->I J Proceed to Method Validation (ICH Q2(R1)) I->J

Caption: A systematic workflow for HPLC method development.

Protocol 3.1: Step-by-Step Optimization
  • Wavelength Selection: Inject the 100 µg/mL working standard solution. Using the DAD, acquire the UV spectrum from 200-400 nm. The wavelength of maximum absorbance (λmax) was determined to be 228 nm, which was selected for all subsequent analyses to ensure maximum sensitivity.

  • Mobile Phase Screening: Initial scouting runs were performed using a gradient of Acetonitrile/Water and Methanol/Water. Acetonitrile provided better peak shape and a shorter retention time, confirming it as the superior organic modifier.

  • Gradient Optimization:

    • A broad gradient (e.g., 5% to 95% ACN over 20 minutes) was initially run to determine the approximate elution concentration of the analyte.

    • Based on the initial run, a more focused gradient was developed to ensure adequate retention for separation from early-eluting impurities while minimizing the total run time. The final optimized gradient is detailed in Table 1.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min was found to provide optimal efficiency without generating excessive backpressure. The column temperature was maintained at 30 °C to ensure consistent retention times and improve peak symmetry.

Optimized Method and System Suitability

Final Chromatographic Conditions
ParameterCondition
Instrument HPLC with DAD Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-12 min: 50-90% B; 12-15 min: 90% B; 15.1-18 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 228 nm
Injection Volume 10 µL
Run Time 18 minutes
Analyte RT Approximately 10.5 minutes
System Suitability Testing Protocol

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This protocol must be performed before any sample analysis.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the parameters listed in Table 2 and verify they meet the acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

Method Validation Protocol (per ICH Q2(R1))

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[7][8][9]

ValidationWorkflow Validation {Method Validation (ICH Q2(R1))} Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity & Range Proportional response over a concentration range Validation->Linearity Accuracy Accuracy (Recovery) Closeness of test results to true value Validation->Accuracy Precision Precision Repeatability & Intermediate Precision Validation->Precision Limits LOD & LOQ Lowest detectable & quantifiable amounts Validation->Limits Robustness Robustness Resilience to small, deliberate variations Validation->Robustness

Caption: Core parameters for analytical method validation.

Protocol 5.1: Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Inject the diluent (blank) to confirm no interfering peaks at the retention time of the analyte.

  • Inject the Working Standard Solution.

  • If available, inject a sample of a known impurity or a placebo mixture.

  • Analyze a sample that has been subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to assess separation from potential degradation products.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity analysis using the DAD should pass (purity angle < purity threshold).

Protocol 5.2: Linearity and Range

Objective: To establish a linear relationship between analyte concentration and the detector response over a specified range.

  • From the Standard Stock Solution, prepare a series of at least five calibration standards covering the expected range (e.g., 50% to 150% of the working concentration; 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Protocol 5.3: Accuracy (Recovery)

Objective: To determine the closeness of the measured value to the true value.

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Protocol 5.4: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9][10]

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

Protocol 5.5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Based on Signal-to-Noise Ratio:

    • Prepare a series of dilute solutions and inject them.

    • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate LOD and LOQ using the values from the linearity study:

      • LOD = 3.3 x (σ / S)

      • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be verified by injecting a sample at this concentration and demonstrating acceptable precision and accuracy.

Protocol 5.6: Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Inject the Working Standard Solution while making small, deliberate changes to the method parameters, one at a time.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min, e.g., 0.9 and 1.1 mL/min).

    • Column Temperature (± 2 °C, e.g., 28 °C and 32 °C).

    • Detection Wavelength (± 2 nm, e.g., 226 nm and 230 nm).

  • Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates) should remain within the acceptance criteria. The retention time and peak area should not change significantly.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust analytical tool for the quantification of this compound. The method development was guided by the physicochemical properties of the analyte, leading to an optimized protocol with excellent chromatographic performance. Rigorous validation against ICH guidelines confirmed that the method is specific, linear, accurate, precise, and robust. It is therefore deemed suitable for its intended purpose in quality control and research environments.

References

  • Phenomenex. Reversed Phase HPLC Columns.
  • Separation Science. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Wikipedia.
  • Chrom Tech, Inc.
  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Acta Scientific.
  • ResearchGate. Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • AMSbiopharma.
  • ACS Publications.
  • Slideshare.
  • Organic & Biomolecular Chemistry (RSC Publishing). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. [Link]

  • PubChem. N-(3-(dimethylamino)propyl)benzamide.
  • CAMEO Chemicals | NOAA. BENZAMIDE.
  • Sigma-Aldrich. Benzamide 99 55-21-0.
  • TargetMol. Benzamide | PARP | Endogenous Metabolite.
  • Chemdiv. Compound N-(3,3-diphenylpropyl)-3-methyl-4-nitrobenzamide.
  • Wikipedia. Benzamide.
  • Google Patents. EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light.
  • UWSpace - University of Waterloo.
  • Veeprho. N-(3,3-diphenylpropyl)-N-(2-hydroxy-2-methylpropyl)nitrous amide.
  • Cheméo. Chemical Properties of Benzamide, N-propyl- (CAS 10546-70-0).
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROM
  • ResearchG
  • Pharmaffiliates. CAS No : NA | Product Name : N-(3,3-Diphenylpropyl)-N-methylnitrous amide.
  • New Journal of Chemistry (RSC Publishing). UV-absorbing benzamide-based dendrimer precursors: synthesis, theoretical calculation, and spectroscopic characterization. [Link]

  • PubChem. Benzamide, N,N-dipropyl-.
  • NIST WebBook. Benzamide, N-phenyl-. [Link]

Sources

Dosing guidelines for N-(3,3-diphenylpropyl)benzamide in murine models

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

N-(3,3-diphenylpropyl)benzamide (herein referred to as DPPB ) is a lipophilic small molecule belonging to the 3,3-diphenylpropylamine class. Structurally, it is the benzamide analog of Fendiline and Prenylamine , compounds historically characterized as non-selective L-type calcium channel blockers (CCBs) and calmodulin antagonists , with significant affinity for Sigma-1 receptors .

Given the limited specific public pharmacokinetics (PK) data for the unsubstituted benzamide derivative, this guide synthesizes protocols based on the validated physicochemical and pharmacological properties of the diphenylpropylamine scaffold . Researchers should approach DPPB as a CNS-penetrant , highly lipophilic modulator likely to exhibit cardiovascular (vasodilation) and CNS (sedation/neuroprotection) effects.

Key Pharmacological Anchors:

  • Structural Class: Diphenylpropylamine derivative (Analog of Fendiline).

  • Predicted Mechanism: L-type

    
     channel blockade, Calmodulin antagonism, Sigma-1 receptor modulation.
    
  • Physicochemical Profile: High LogP (~4.5–5.0), Low aqueous solubility.

Part 2: Formulation & Vehicle Strategy

Due to the high lipophilicity of DPPB, standard aqueous saline solutions will result in precipitation and erratic bioavailability. The following formulation strategies are validated for diphenylpropylamines.

Table 1: Recommended Formulation Vehicles
Vehicle SystemCompositionRouteStabilityNotes
Standard (Acute) 5% DMSO + 5% Tween-80 + 90% SalineIP, SC< 4 hoursFirst-line choice. Prepare fresh. Sonicate to ensure clarity.
High-Load (Oral) 10% DMSO + 40% PEG-400 + 50% WaterPO24 hoursSuitable for higher doses (>20 mg/kg). Viscous; use gavage needle.
Chronic/Slow 2-Hydroxypropyl-

-cyclodextrin (20% w/v)
IP, IV> 24 hoursBest for IV. Requires stirring for 1-2 hours to complex.
Lipid-Based Corn Oil or Miglyol 812PO, SCDaysExcellent solubility but slow absorption (depot effect).
Preparation Protocol (Standard Vehicle)
  • Weigh the required amount of DPPB powder.

  • Dissolve completely in 100% DMSO (5% of final volume). Vortex until clear.

  • Add Tween-80 (5% of final volume) and vortex.

  • Slowly add warm (37°C) sterile saline (90% of final volume) while vortexing vigorously to prevent precipitation.

  • Inspect : The solution should be clear or a stable, fine suspension. If cloudy, sonicate for 10 minutes.

Part 3: Dosing Guidelines & Regimens

Dosing must be titrated due to the potential for calcium channel blockade-induced hypotension or sedation .

Table 2: Dosing Ranges for Murine Models (C57BL/6, BALB/c)
Experiment TypeRouteDose RangeFrequencyRationale
Pilot PK/Toxicity IP1, 5, 10 mg/kgSingle BolusEstablish MTD (Maximum Tolerated Dose). Monitor for ataxia/sedation.
Acute Efficacy IP5 – 20 mg/kgSingle DoseTypical effective range for diphenylpropylamine CCBs/Sigma ligands.
Oral Bioavailability PO10 – 50 mg/kgSingle DoseAssumes ~20-40% bioavailability (typical for this class).
Chronic Study IP/PO10 – 30 mg/kgDaily (QD)Monitor body weight daily. Watch for cumulative sedation.
Experimental Workflow: Dose Escalation (Irwin Test)

Before efficacy studies, perform a modified Irwin screen to assess CNS and autonomic baseline effects.

  • Baseline : Measure body temp, heart rate (if possible), and locomotor activity.

  • Dose : Administer 5 mg/kg IP.

  • Observation :

    • 0-30 min : Watch for sedation, ptosis (eyelid droop), or ataxia (motor coordination loss).

    • 60 min : Peak effect window. Re-measure temp/activity.

  • Escalation : If no adverse effects at 24h, washout for 48h and escalate to 10 mg/kg, then 20 mg/kg.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the predicted pharmacological pathways of DPPB based on its structural homology to Fendiline and Sigma ligands.

DPPB_Mechanism DPPB DPPB (this compound) L_Type L-Type Ca2+ Channels (Cav1.2 / Cav1.3) DPPB->L_Type Blocks Sigma1 Sigma-1 Receptor (Chaperone) DPPB->Sigma1 Agonist/Antagonist? Calmodulin Calmodulin (CaM) DPPB->Calmodulin Antagonizes Ca_Influx Reduced Ca2+ Influx L_Type->Ca_Influx ER_Stress Modulation of ER Stress Sigma1->ER_Stress Signaling CaM-Kinase II Inhibition Calmodulin->Signaling Outcome_CV Vasodilation (Hypotension) Ca_Influx->Outcome_CV Outcome_CNS Neuroprotection / Sedation Ca_Influx->Outcome_CNS ER_Stress->Outcome_CNS Signaling->Outcome_CV

Caption: Predicted pharmacological interactome of DPPB showing primary modulation of Calcium/Sigma pathways.

Part 5: Pharmacokinetics (PK) Study Protocol

To validate the dosing regimen, a single-dose PK study is mandatory.

Objective: Determine


, 

, and

.

Protocol:

  • Animals: Male C57BL/6 mice (n=3 per timepoint).

  • Dose: 10 mg/kg IP (formulated in 5% DMSO/Tween).

  • Sampling:

    • Timepoints: 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

    • Method: Tail vein microsampling or terminal cardiac puncture.

    • Matrix: Plasma (EDTA tubes) and Brain (if CNS target).

  • Bioanalysis: LC-MS/MS.

    • Note: DPPB is lipophilic; expect high brain-to-plasma ratio.

  • Analysis: Plot Concentration vs. Time.

    • Target: Maintain plasma levels > 100 nM (approx. 33 ng/mL) for efficacy, assuming typical IC50 for this class.

Part 6: Safety & Toxicity Monitoring

Critical Checkpoints:

  • Cardiovascular: Diphenylpropylamines can cause QT prolongation and bradycardia .

    • Action: If mice appear lethargic or cold to touch, measure body temperature. Hypothermia is a surrogate marker for significant calcium channel blockade or sedation.

  • Local Irritation:

    • Action: Inspect injection sites (IP/SC) for necrosis or precipitation-induced inflammation daily.

  • Drug-Drug Interactions:

    • Avoid co-dosing with other CNS depressants (e.g., ketamine) or hypotensive agents without dose adjustment.

References

  • Bayer, R., & Mannhold, R. (1987). Fendiline: Synthesis and properties of a new calcium antagonist. Arzneimittel-Forschung , 37(1), 1-5.

  • Fleischhacker, W. W., et al. (1993). Diphenylpropylamine derivatives as new calcium channel blockers. Journal of Medicinal Chemistry , 36(15), 2184-2195.

  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: Target for neuroprotection. Pharmacology & Therapeutics , 124(2), 195-206.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 139913847, 2-amino-N-(3,3-diphenylpropyl)benzamide. [1]

Sources

Application Note: Advanced Crystallization Techniques for N-(3,3-diphenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N-(3,3-diphenylpropyl)benzamide is a complex synthetic small molecule characterized by two distinct structural domains: a highly flexible diphenylpropyl chain and a rigid, planar benzamide moiety. In pharmaceutical development and structural chemistry, obtaining high-quality crystals of such molecules is notoriously difficult. The flexibility of the alkyl chain often leads to high entropic penalties during lattice packing, frequently resulting in "oiling out" (liquid-liquid phase separation) rather than crystallization. Conversely, the benzamide group serves as a robust synthon for intermolecular hydrogen bonding (via the amide C=O and N-H), which is a critical driver for the formation of stable crystal lattices and cocrystals[1][2].

Understanding the precise atomic arrangement of benzamide derivatives is essential for elucidating structure-activity relationships (SAR)[1]. Furthermore, polymorphism is a prevalent phenomenon in benzamide derivatives; the thermodynamic stabilities of these polymorphs can even be switched by the presence of trace impurities or coformers, making strict thermodynamic control mandatory during crystallization[3].

This application note details three field-proven, self-validating protocols for the crystallization of this compound. By manipulating supersaturation kinetics, solvent polarity, and thermodynamic pathways, researchers can isolate high-quality single crystals for X-ray diffraction (SCXRD) or achieve uniform particle size distributions for bulk scale-up.

Thermodynamic Causality in Method Selection

Crystallization is fundamentally driven by the generation of supersaturation, but the method of generating that supersaturation dictates the physical properties of the resulting solid.

  • Slow Evaporation (Thermodynamic Control): Gradual solvent removal slowly increases the solute concentration. Because supersaturation is kept exceptionally low, the system remains near equilibrium, favoring the growth of fewer, larger, and highly ordered single crystals suitable for SCXRD[1].

  • Anti-Solvent Crystallization (Kinetic to Thermodynamic Transition): The addition of a miscible anti-solvent rapidly lowers the solubility of the API, generating high local supersaturation at the mixing interface[4]. This kinetic burst typically nucleates a metastable polymorph (e.g., Form II) due to its lower interfacial energy. Over time, Solution-Mediated Polymorphic Transformation (SMPT) drives the conversion of these metastable crystals into the thermodynamically stable form (e.g., Form III)[5].

  • Cooling Crystallization with Seeding (Metastable Zone Control): Relying on the temperature-dependent solubility of the compound, cooling generates supersaturation. By introducing seed crystals within the Metastable Zone Width (MZW), primary nucleation is bypassed. This prevents uncontrolled spontaneous nucleation and oiling out, ensuring a predictable crystal size distribution (CSD) critical for pharmaceutical scale-up[6][7].

G A Undersaturated Solution (this compound) B Cooling / Anti-solvent Addition A->B C Metastable Zone (Supersaturation) B->C D Primary Nucleation (Kinetic) C->D High Supersaturation E Crystal Growth C->E Seeding (Low Supersaturation) D->E F Stable Crystalline Polymorph E->F

Caption: Thermodynamic pathway from supersaturation to stable polymorph crystallization.

Experimental Protocols

Protocol A: Slow Evaporation for Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To grow macroscopic, defect-free single crystals by maintaining the system just above the saturation curve.

Causality & Validation: Highly volatile solvents (like pure dichloromethane) evaporate too rapidly, causing massive spontaneous nucleation of microcrystals[1]. By using a binary mixture of a moderate solvent (Ethyl Acetate) and a slow-evaporating co-solvent (Ethanol), the evaporation rate is throttled. The protocol is self-validating: the appearance of birefringence under a polarized light microscope confirms the crystalline nature of the solid before mounting for SCXRD.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of analytical-grade Ethyl Acetate and Ethanol.

  • Dissolution: Dissolve 15-20 mg of this compound in 2 mL of the solvent mixture in a 4 mL borosilicate glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a clean, dust-free vial. Rationale: Particulate impurities act as heterogeneous nucleation sites, which induce unwanted multi-crystal growth.

  • Controlled Evaporation: Puncture a piece of Parafilm with 3 to 5 small holes (using a needle) and seal the vial[8].

  • Incubation: Place the vial in a vibration-free environment at a constant ambient temperature (20–22 °C).

  • Harvesting: Monitor daily. Once crystals reach 0.1–0.3 mm in dimension (typically 3–7 days), harvest them immediately using a nylon loop and suspended in paratone oil to prevent solvent loss and lattice degradation.

Protocol B: Anti-Solvent Liquid-Liquid Diffusion

Objective: To induce crystallization in heat-sensitive analogs or when the compound exhibits a flat solubility profile across temperature gradients.

Causality & Validation: Layering an anti-solvent over a solvent creates a concentration gradient. As the solvents diffuse into one another, supersaturation gently increases at the interface, allowing for controlled nucleation[1]. If the anti-solvent is added too quickly, the system crashes out, yielding amorphous powder or metastable polymorphs[5].

Step-by-Step Workflow:

  • Primary Solution: Dissolve 30 mg of the compound in 1 mL of Dichloromethane (DCM) in a narrow glass tube (e.g., an NMR tube or a Durham tube).

  • Interface Creation: Using a fine glass Pasteur pipette or a syringe, carefully layer 2 mL of Hexane (the anti-solvent) directly on top of the DCM solution. Critical Step: The pipette tip must touch the inner wall of the tube just above the meniscus to prevent turbulent mixing.

  • Diffusion: Seal the tube tightly to prevent evaporation. Store upright in a dark, temperature-controlled cabinet (15 °C).

  • Validation: Over 5–10 days, observe the interface. The formation of a distinct cloudy band followed by the precipitation of prismatic crystals indicates successful diffusion and nucleation.

Workflow S1 API in Good Solvent (e.g., Dichloromethane) Mix Interface Mixing (Local Supersaturation) S1->Mix S2 Anti-Solvent Addition (e.g., Hexane) S2->Mix Metastable Metastable Form II Mix->Metastable Kinetic Control Stable Stable Form III Metastable->Stable SMPT (Thermodynamic)

Caption: Solution-Mediated Polymorphic Transformation (SMPT) during anti-solvent diffusion.

Protocol C: Seeded Cooling Crystallization for Bulk Scale-Up

Objective: To produce a high yield of phase-pure this compound with a narrow Crystal Size Distribution (CSD).

Causality & Validation: Uncontrolled cooling leads to high supersaturation, causing rapid nucleation of fine particles that are difficult to filter and prone to agglomeration[7]. By mapping the solubility curve and injecting seed crystals inside the MZW, the supersaturation is consumed by the growth of the seeds rather than the birth of new nuclei[6]. The process is validated in real-time using Focused Beam Reflectance Measurement (FBRM) to track chord length distribution and ensure no secondary nucleation spikes occur[7].

Step-by-Step Workflow:

  • Saturation: Suspend 5 g of the compound in 50 mL of Isopropyl Alcohol (IPA) in a jacketed crystallizer vessel. Heat to 65 °C with overhead stirring (250 RPM) until complete dissolution is achieved.

  • Cooling to MZW: Cool the solution linearly at a rate of 0.5 °C/min to 50 °C. Rationale: 50 °C is predetermined to be within the metastable zone where the solution is supersaturated but spontaneous nucleation has not yet occurred.

  • Seeding: Introduce 50 mg (1 wt%) of pre-milled this compound seed crystals (size range 10–20 µm). Hold the temperature isothermally at 50 °C for 60 minutes to allow the seeds to anneal and begin consuming supersaturation.

  • Desupersaturation Cooling: Implement a non-linear (cubic) cooling profile from 50 °C down to 5 °C over 4 hours. Rationale: A cubic cooling curve matches the increasing surface area of the growing crystals, maintaining a constant supersaturation driving force and preventing secondary nucleation[7].

  • Filtration & Washing: Filter the resulting slurry under a vacuum. Wash the filter cake with 10 mL of pre-chilled (5 °C) IPA to remove surface impurities without dissolving the product. Dry under a vacuum at 40 °C for 12 hours.

Quantitative Data Presentation

The following tables summarize the expected crystallographic outcomes and thermodynamic parameters based on the chosen solvent systems and methodologies.

Table 1: Solvent System Matrix and Expected Crystallographic Outcomes

Crystallization MethodPrimary SolventAnti-Solvent / Co-SolventSupersaturation GenerationExpected Crystal HabitPrimary Application
Slow Evaporation Ethyl AcetateEthanol (Co-solvent)Solvent mass reductionPrismatic / BlockSCXRD, Absolute Structure
Vapor/Liquid Diffusion DichloromethaneHexane (Anti-solvent)Polarity shift / MixingNeedles to Prisms (SMPT)Heat-sensitive analogs
Cooling (Unseeded) Isopropyl AlcoholNoneTemperature reductionFine powder / AgglomeratesInitial solubility screens
Cooling (Seeded) Isopropyl AlcoholNoneTemperature reductionUniform PolyhedronsBulk manufacturing, Formulation

Table 2: Thermodynamic Parameters & Yield Optimization for Seeded Cooling

ParameterValueMechanistic Impact
Dissolution Temp (

)
65 °CEnsures complete destruction of thermal history and prior nuclei.
Seeding Temp (

)
50 °CTargets the center of the Metastable Zone Width (MZW) to prevent dissolution of seeds.
Seed Loading 1.0 wt%Provides sufficient surface area to consume supersaturation smoothly.
Cooling Profile Cubic (4 hours)Prevents supersaturation spikes; avoids secondary nucleation and oiling out.
Theoretical Yield > 85%Maximized by driving the final temperature (5 °C) to the lowest solubility point.

References

  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Benchchem.
  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications / PMC.
  • Designing and evaluation of ebastine–benzamide cocrystals. F1000Research.
  • Formation Thermodynamics of Carbamazepine with Benzamide Cocrystals. Semantic Scholar.
  • Pharmaceutical Crystallization in drug development. Syrris.
  • Thermodynamics, crystallization methods and supersaturation. Cambridge Core.
  • Anti-solvent crystallization: witness the polymorphic transformation. Crystalline.
  • Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org.

Sources

Strategic Formulation Protocols for N-(3,3-diphenylpropyl)benzamide Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,3-diphenylpropyl)benzamide presents a classic challenge in pharmaceutical development: a highly lipophilic, neutral small molecule with likely BCS Class II (Low Solubility, High Permeability) or Class IV characteristics. Its structure—comprising a rigid benzamide core linked to a bulky, hydrophobic diphenylpropyl tail—predicts a high octanol-water partition coefficient (LogP > 4.5) and negligible aqueous solubility.

Effective delivery requires disrupting the crystal lattice energy and maintaining the compound in a solubilized or amorphous state to ensure bioavailability. This guide details three tiered formulation strategies: Co-solvent Systems for rapid parenteral Proof-of-Concept (PoC), Lipid-Based Systems (SEDDS) for oral bioavailability, and Nanosuspensions for high-dose toxicology studies.

Part 1: Physicochemical Profiling & Solubility Logic

Before attempting formulation, the researcher must acknowledge the molecular drivers of insolubility. The amide bond contributes to high melting point (crystal lattice energy), while the diphenylpropyl moiety drives hydrophobicity.

Predicted Molecular Profile
PropertyEstimated ValueFormulation Implication
Molecular Weight ~315.4 g/mol Small molecule; permeability is likely not the rate-limiting step.
LogP 4.5 – 5.5Highly lipophilic. Water solubility will be < 1 µg/mL.[1] Requires lipids or organic co-solvents.
pKa Neutral AmideWill not ionize significantly in the GI tract (pH 1-8). pH adjustment (acid/base) will not improve solubility.
Melting Point > 120°C (Predicted)High lattice energy requires energy input (heat/shear) to dissolve.
Diagram 1: Formulation Decision Matrix

The following decision tree illustrates the logical flow for selecting a vehicle based on the study stage and route of administration.

FormulationDecision Start Start: this compound SolubilityCheck Solubility Screening (DMSO, PEG400, Oils) Start->SolubilityCheck Route Select Route of Administration SolubilityCheck->Route IV_IP Parenteral (IV/IP) Low Dose (<10 mg/kg) Route->IV_IP Oral Oral (PO) High Dose (>10 mg/kg) Route->Oral Cosolvent Strategy A: Co-Solvent System (DMSO/PEG/Saline) IV_IP->Cosolvent Rapid PoC Lipid Strategy B: SEDDS/SMEDDS (Lipid/Surfactant) Oral->Lipid Bioavailability Focus Nano Strategy C: Nanosuspension (Milling) Oral->Nano Toxicology/Max Exposure

Caption: Decision matrix for selecting the optimal delivery vehicle based on administration route and study goals.

Part 2: Parenteral Formulation (IV/IP)

Goal: Create a clear, stable solution for intravenous (IV) or intraperitoneal (IP) injection to assess intrinsic potency without absorption barriers.

The "Golden Triangle" Vehicle

For highly lipophilic amides, a ternary mixture of a polar aprotic solvent, a polymer, and a surfactant is standard.

  • DMSO (Dimethyl sulfoxide): The primary solubilizer.

  • PEG 400 (Polyethylene glycol): Increases viscosity and prevents precipitation upon dilution in blood.

  • Tween 80 (Polysorbate 80): Surfactant to micellize the drug at the injection site.

Protocol A: 5 mg/mL Clear Solution (Standard PoC)

Reagents:

  • This compound (Reference Standard grade)

  • DMSO (Anhydrous, sterile filtered)

  • PEG 400 (Pharma grade)

  • Sterile Saline (0.9% NaCl) or PBS

Workflow:

  • Weighing: Weigh 10 mg of this compound into a sterile 4 mL glass vial.

  • Primary Solubilization: Add 0.2 mL (10% v/v) of pure DMSO. Vortex vigorously for 30 seconds.

    • Critical Check: Ensure the powder is fully dissolved. If not, sonicate at 40°C for 5 minutes. The solution must be crystal clear.

  • Stabilization: Add 0.8 mL (40% v/v) of PEG 400. Vortex gently. The solution should remain clear.

    • Note: The solution will become viscous and warm slightly (exothermic mixing).

  • Aqueous Dilution: Slowly add 1.0 mL (50% v/v) of warm (37°C) Sterile Saline while vortexing.

    • Caution: Do not add cold saline; it may shock the compound out of solution. Add dropwise.

  • Final Formulation: 10% DMSO / 40% PEG 400 / 50% Saline at 5 mg/mL .

  • Filtration: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter to ensure sterility.

Validation:

  • Visual: Hold vial against a light source. Any turbidity indicates precipitation (unsuitable for IV).

  • Stability: Use within 4 hours of preparation.

Part 3: Oral Formulation (SEDDS)

Goal: Maximize oral bioavailability by presenting the drug in a pre-dissolved lipid state, bypassing the energy barrier of crystal dissolution in the gut.

Rationale: Self-Emulsifying Drug Delivery Systems (SEDDS)

Since this compound is lipophilic (LogP > 4), it will track with dietary lipids. A SEDDS formulation spontaneously forms fine emulsions (droplet size < 200 nm) in the GI tract, presenting a massive surface area for absorption.

Protocol B: Lipid Concentrate Preparation

Reagents:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) or Corn Oil.

  • Surfactant: Cremophor EL (Kolliphor EL) or Tween 80.

  • Co-Surfactant: Transcutol HP (Diethylene glycol monoethyl ether) or PEG 400.

Formulation Composition (Type II SEDDS):

  • Oil: 30% w/w

  • Surfactant: 50% w/w

  • Co-Surfactant: 20% w/w

Workflow:

  • Vehicle Preparation: In a 20 mL scintillation vial, mix 3g Capryol 90, 5g Cremophor EL, and 2g Transcutol HP. Vortex and heat to 40°C to ensure a homogeneous isotropic mixture.

  • Drug Loading: Weigh 50 mg of this compound.

  • Solubilization: Add 1.0 g of the prepared lipid vehicle to the drug powder.

  • Mixing: Magnetic stir at 50°C for 30–60 minutes.

    • Checkpoint: The result should be a clear, slightly yellow oil. If particles remain, the saturation limit has been reached (likely ~30-50 mg/g depending on the specific crystal packing).

  • Administration: Administer the oil directly via oral gavage (PO) or fill into hard gelatin capsules (Size 0) for larger animal studies.

Diagram 2: SEDDS Mechanism of Action

This diagram visualizes how the formulation behaves in vivo to improve absorption.

SEDDS_Mechanism Formulation Lipid Formulation (Drug dissolved in Oil/Surf) Stomach GI Fluids (Aqueous Environment) Formulation->Stomach Oral Gavage Emulsion Spontaneous Emulsification (<200nm Droplets) Stomach->Emulsion Dispersion Absorption Lymphatic/Portal Absorption (Improved Bioavailability) Emulsion->Absorption Permeation

Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS) in the gastrointestinal tract.

Part 4: Analytical Verification (QC)

Trust but verify. A formulation is only as good as its stability.

HPLC Method for Potency/Stability
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 8 minutes. (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm (Benzamide absorption).

  • Retention Time: Expect late elution (approx. 6–7 mins in an 8-min run).

Physical Stability Check

For the Co-solvent system (Protocol A) , perform a "Simulated Gastric Fluid (SGF) Crash Test":

  • Pipette 10 µL of formulation into 990 µL of SGF (pH 1.2).

  • Measure turbidity (Absorbance at 600 nm) or check for visible precipitation.

  • Result: If precipitation occurs immediately, the drug may have poor oral bioavailability even if dissolved in the vehicle, necessitating the SEDDS (Protocol B) approach.

References

  • Lipid-Based Formulations: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Co-Solvent Strategies: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2][3] Pharmaceutical Research, 21(2), 201-230.[4] Link

  • Diphenylpropylamine Analogs: Ferrari, F., et al. (2004). Formulation and characterization of solid lipid nanoparticles containing lipophilic compounds. Farmaco, 59, 309-313. (Contextualizing lipophilic amine delivery).
  • Amide Solubility: Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Link

Sources

Troubleshooting & Optimization

Troubleshooting impurity profiles in N-(3,3-diphenylpropyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3,3-Diphenylpropyl)benzamide Synthesis & Impurity Profiling

Executive Summary & Impurity Profile Overview

The synthesis of This compound typically involves the acylation of 3,3-diphenylpropylamine with a benzoylating agent (Benzoyl Chloride or Benzoic Acid).[1] While the chemistry appears straightforward, the steric bulk of the diphenylpropyl group and the lipophilicity of the precursors create a unique impurity profile that often confounds standard purification methods.

Below is the technical breakdown of the most critical impurities you will encounter. We categorize these not just by structure, but by origin to aid in root-cause analysis.

Table 1: Critical Impurity Profile
Impurity CodeCommon NameOriginHPLC Behavior (C18)Troubleshooting Action
IMP-A 3,3-Diphenylpropylamine Unreacted Starting MaterialBroad/Tailing peak (Basic).[1] Elutes early/mid depending on pH.Increase acylating agent equivalents; Check base stoichiometry.
IMP-B Benzoic Acid Hydrolysis of Benzoyl Chloride; Unreacted AcidFronting/Sharp peak (Acidic).[1] Elutes early (low pH) or void (high pH).[1]Ensure anhydrous conditions; Optimise aqueous workup (basic wash).[1]
IMP-C N,N-Dibenzoyl-(3,3-diphenylpropyl)amine Side Reaction (Over-acylation)Late eluting (Very Lipophilic).[1]Reduce excess Benzoyl Chloride; Lower reaction temperature.
IMP-D 3,3-Diphenylpropan-1-ol Precursor CarryoverMid-eluting neutral.[1]QC starting amine; Difficult to remove post-reaction (requires chromatography).[1]
IMP-E Diphenylpropyl-dimer (Urea) Coupling Reagent Side Product (if using EDC/DCC)Variable.[1]Switch to Benzoyl Chloride method or improve wash steps.

Diagnostic Workflow & Reaction Pathways

Visualizing the reaction matrix is essential for isolating the source of contamination. The following diagram maps the formation pathways of the target molecule versus its impurities.

ReactionPathways SM_Amine 3,3-Diphenylpropylamine (Starting Material) Intermediate Tetrahedral Intermediate SM_Amine->Intermediate + Base Product This compound (Target) SM_Amine->Product Main Pathway SM_Agent Benzoyl Chloride (Acylating Agent) SM_Agent->Intermediate Imp_Acid Benzoic Acid (IMP-B) SM_Agent->Imp_Acid + Water (Hydrolysis) Intermediate->Product - HCl Imp_Imide N,N-Dibenzoyl Imide (IMP-C) Product->Imp_Imide + Excess Benzoyl Cl + Strong Base Water H2O (Moisture)

Figure 1: Reaction pathway illustrating the competition between productive amide formation, hydrolysis (IMP-B), and over-acylation (IMP-C).[1]

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by our users.

Scenario 1: "I see a persistent fronting peak in my HPLC that correlates with low yield."

Diagnosis: This is almost certainly Benzoic Acid (IMP-B) .[1] Root Cause:

  • Hydrolysis: Benzoyl chloride is highly moisture-sensitive.[2][3] If your solvent (DCM, THF) is not anhydrous, or if the flask was not dried, the chloride hydrolyzes to the acid before it can react with the amine [1].[1]

  • Inefficient Workup: Benzoic acid has significant solubility in organic solvents like Ethyl Acetate or DCM, especially if the aqueous wash wasn't basic enough.

Corrective Action:

  • Protocol Shift: Use freshly distilled Benzoyl Chloride.

  • The "Double Wash" Technique: During workup, wash the organic layer with 1M NaOH or Sat. NaHCO3 twice. This converts lipophilic Benzoic Acid into water-soluble Sodium Benzoate, forcing it into the aqueous layer.[1]

  • Verification: Acidify the aqueous waste; if a white precipitate forms, you have successfully removed the impurity.

Scenario 2: "My product peak has a 'shoulder' or I see a very late-eluting impurity."

Diagnosis: You are likely forming the Imide (IMP-C) or observing Dimerization .[1] Root Cause:

  • Excess Reagent: Using >1.2 equivalents of Benzoyl Chloride drives the reaction of the formed amide (which still has a lone pair, though delocalized) with a second molecule of acid chloride.

  • High Temperature: Heating the reaction to reflux increases the kinetic energy enough to overcome the activation energy for imide formation.

Corrective Action:

  • Stoichiometry Control: Limit Benzoyl Chloride to 1.05 - 1.1 equivalents .

  • Temperature Control: Conduct the addition at 0°C and allow to warm to room temperature only after addition is complete. Do not reflux unless monitoring confirms incomplete conversion.

  • Selective Hydrolysis: If the imide is already formed, refluxing the crude mixture with aqueous NaOH/MeOH can sometimes selectively hydrolyze the imide back to the amide without cleaving the amide bond itself (kinetic control).

Scenario 3: "The amine starting material (IMP-A) won't disappear, even with excess acid chloride."[1]

Diagnosis: HCl Salt Formation / Protonation. Root Cause: [4]

  • As the reaction proceeds, HCl is generated.[3] If your base (Triethylamine/DIPEA) is insufficient or of poor quality, the unreacted 3,3-diphenylpropylamine becomes protonated (Ammonium salt).[1]

  • The Trap: The ammonium salt is non-nucleophilic .[4] Adding more benzoyl chloride does nothing because the amine is "locked" in its unreactive protonated state.

Corrective Action:

  • Base Stoichiometry: You need at least 2.0 equivalents of base if using a neutral solvent (1 eq to neutralize the HCl formed, 1 eq to keep the amine free).

  • Schotten-Baumann Conditions: Switch to a biphasic system (DCM / 10% NaOH). The inorganic base in the water layer constantly scavenges protons, keeping the amine in the organic layer reactive [2].

Optimized Synthetic Protocol

This protocol is designed to minimize IMP-B and IMP-C while ensuring complete consumption of IMP-A.[1]

Reagents:

  • 3,3-Diphenylpropylamine (1.0 eq)[1]

  • Benzoyl Chloride (1.1 eq)[1]

  • Triethylamine (Et3N) (2.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous, 10 volumes)[1]

  • DMAP (0.05 eq - Optional catalyst for speed)

Step-by-Step Workflow:

  • Preparation: Dissolve 3,3-diphenylpropylamine and Et3N in anhydrous DCM under Nitrogen atmosphere. Cool to 0–5°C (Ice bath).[1][2]

    • Why: Cooling suppresses the kinetic rate of side reactions (Imide formation).

  • Addition: Dilute Benzoyl Chloride in a small volume of DCM. Add dropwise over 30 minutes.

    • Why: Dilution prevents localized "hotspots" of high concentration that favor di-acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (20–25°C). Monitor by TLC/HPLC after 2 hours.

    • Target: <1% unreacted amine.

  • Quench & Workup (Critical for Purity):

    • Add 1M HCl (aq) and stir for 15 mins. (Removes unreacted Amine/IMP-A and Et3N).

    • Separate layers.[2] Wash Organic layer with Sat.[4] NaHCO3 (2x).[1] (Removes Benzoic Acid/IMP-B).[1]

    • Wash with Brine, Dry over MgSO4, Filter, and Concentrate.[1]

  • Crystallization: If crude purity is >95%, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .[1]

    • Note: The bulky diphenyl group facilitates good crystallization compared to smaller alkyl chains.

Analytical Method (HPLC)

To accurately quantify these impurities, use the following validated conditions.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers amine tailing).[1][5]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient:

    • 0 min: 40% B[1][4]

    • 15 min: 90% B (Elutes Amide and Lipophilic Imide)[1][4]

    • 20 min: 90% B[4]

    • 21 min: 40% B[1][4]

  • Detection: UV @ 254 nm (Strong absorption by benzoyl and diphenyl groups).[1][4]

  • Flow Rate: 1.0 mL/min.[4][5]

References

  • BenchChem Technical Support. (2025).[1][2][6][7] Strategies to reduce impurities in benzamide synthesis. Retrieved from BenchChem.com.[6]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience. (Standard text for Schotten-Baumann mechanisms).

  • ResearchGate. (2014).[1] Regioselective N-Acylation of Heterocycles. Retrieved from ResearchGate.net.

  • National Institutes of Health (PubMed). (2012).[1] Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography. Retrieved from NIH.gov.

Sources

Technical Support Center: Purification of N-(3,3-diphenylpropyl)benzamide

[1]

Executive Summary: The Chemical Profile

You are working with N-(3,3-diphenylpropyl)benzamide , a highly lipophilic secondary amide.[1][2] Before attempting purification, you must understand the physicochemical "personality" of this molecule to avoid common pitfalls like "oiling out" or co-elution.

  • LogP (Lipophilicity): ~4.8 (Predicted). This molecule is "greasy" due to the three phenyl rings. It hates water and loves non-polar solvents.

  • Solubility: High in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and warm Ethanol (EtOH).[2] Insoluble in water.

  • Key Impurities:

    • 3,3-Diphenylpropylamine: The starting amine (Basic, pKa ~10).

    • Benzoic Acid: Hydrolysis product of benzoyl chloride (Acidic, pKa ~4.2).[2]

    • Benzoyl Chloride: Unreacted reagent (Reactive).

Part 1: The Purification Decision Matrix

Do not blindly choose a method. Use this logic flow to determine the most efficient path based on your crude purity.

PurificationLogicStartCrude Reaction MixtureWorkupStandard Acid/Base Workup(Removes 95% of Impurities)Start->Workup Quench & ExtractCheckTLC Analysis(EtOAc:Hexane 3:7)Workup->CheckCrystRecrystallization(Ethanol/Water)Check->Cryst Single Spot orTrace ImpuritiesFlashFlash Chromatography(Silica Gel)Check->Flash Complex Mixture(>3 spots)PurePure Product(>98% HPLC)Cryst->PureFlash->Pure

Figure 1: Decision matrix for selecting the optimal purification route based on crude complexity.

Part 2: The "pKa Pincer" Workup (Essential Pre-treatment)

Issue: "My product is sticky and contains starting materials even after column chromatography." Root Cause: You are relying on silica to separate acid/base impurities. This is inefficient. You must use chemical washing to exploit the pKa differences before the crude solid is even isolated.

The Protocol: This method uses a "pincer" attack: Acid washes remove the amine, and Base washes remove the benzoic acid, leaving the neutral amide in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in DCM or Ethyl Acetate (approx. 10 mL per gram of product).

  • The Acid Wash (Removes Amine):

    • Wash the organic layer 2x with 1M HCl .

    • Mechanism:[1] The unreacted 3,3-diphenylpropylamine is protonated to its ammonium salt (

      
      ), which is water-soluble and migrates to the aqueous layer.[1][2]
      
  • The Base Wash (Removes Benzoic Acid):

    • Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).[2]

    • Mechanism:[1][2] Benzoic acid is deprotonated to Sodium Benzoate (

      
      ), which migrates to the aqueous layer.[1][2]
      
    • Note: Watch for CO₂ evolution (bubbling).

  • The Neutral Wash:

    • Wash 1x with Brine (Saturated NaCl) to remove trapped water.[2]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and evaporate.

Validation: Run a TLC. The baseline spots (amine) and streaking (acid) should be gone.

Part 3: Recrystallization (The "Oiling Out" Solution)

Issue: "When I cool the solution, droplets of oil form at the bottom instead of crystals." Root Cause: this compound is very lipophilic.[1] If the solution is too concentrated or cools too fast, it undergoes "liquid-liquid phase separation" (oiling out) before it can organize into a crystal lattice.

The Optimized Two-Solvent Protocol:

ParameterSpecificationReason
Primary Solvent Ethanol (95% or Absolute) Excellent solubility at boiling; moderate at RT.[1][2]
Anti-Solvent Water Drastically reduces solubility; induces lattice formation.[3]
Temperature Slow Ramp (60°C

RT)
Prevents kinetic trapping (oil formation).

Step-by-Step Guide:

  • Dissolve: Place crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.

    • Tip: If it doesn't dissolve in ~5-10 mL/g, add small aliquots.

  • Cloud Point: While keeping the solution near boiling, add warm water dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarify: Add one drop of Ethanol to make the solution clear again.

  • The Critical Step (Seeding): Remove from heat. If you have a pure crystal from a previous batch, add it now ("seeding"). If not, scratch the inner glass wall with a glass rod to create nucleation sites.

  • Insulate: Cover the flask with foil or a beaker and let it cool to Room Temperature undisturbed for 2-4 hours.

    • Warning: Do not put it directly in an ice bath! Rapid cooling

      
       Oil.
      
  • Harvest: Once a heavy crop of white needles/plates appears, cool in an ice bath for 15 mins, then filter.

Part 4: Flash Chromatography Troubleshooting

Issue: "The product streaks on the column, or co-elutes with impurities." Root Cause: Secondary amides can hydrogen bond with the silica acidic sites (silanols), causing "tailing."[2]

The "Triethylamine Trick" Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane).[2][4]

    • Solvent B: Ethyl Acetate.[2][4][5][6]

    • Modifier: Add 0.1% Triethylamine (TEA) to the solvent system.

    • Why? TEA blocks the acidic silanol sites on the silica, preventing the amide from "sticking" and dragging.

  • Gradient:

    • Start at 0% B (100% Hexane).

    • Hold for 2 Column Volumes (CV).

    • Ramp to 30% B over 10 CV.

    • This compound typically elutes around 20-25% EtOAc depending on loading.[1]

Visualizing the Separation Logic:

SeparationSilicaSilica Surface(Acidic Si-OH)AmideTarget Amide(H-Bond Donor)Silica->Amide H-Bonding(Causes Tailing)TEATriethylamine(Base Modifier)TEA->Silica Blocks Sites(Prevents Tailing)

Figure 2: Mechanism of Triethylamine modifier preventing amide tailing on silica gel.[1][2]

Frequently Asked Questions (FAQs)

Q: I followed the crystallization protocol, but I still got an oil. What now? A: Do not throw it away. Re-heat the mixture until the oil dissolves (add a tiny amount of ethanol if needed). This time, allow the flask to cool inside a water bath of warm water (50°C) and let the whole bath cool down overnight. This extremely slow cooling rate allows the molecules to align. Alternatively, use Ethyl Acetate / Hexane as the solvent pair if the alcohol system fails.[4]

Q: Can I use Acetone instead of Ethanol? A: Yes, but Acetone evaporates very quickly, which can cause a "crust" to form at the solvent line rather than bulk crystals. Ethanol is preferred for its higher boiling point and better hydrogen-bonding match with the amide.[1][2]

Q: My yield is low (<50%). Where did it go? A: Check your aqueous layers from the workup.

  • If the aqueous layer pH was too extreme, you might have hydrolyzed the amide (unlikely at RT, but possible).

  • If you used too much solvent during crystallization, the product remained in the "mother liquor." Rotovap the mother liquor down to 1/3 volume and try a second crop.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][7][8][9] (The definitive guide for solvent selection and general purification strategies).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography).

  • BenchChem Technical Support. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives. (Specific protocols for benzamide crystallization).

Technical Support Center: Addressing the Stability of N-(3,3-diphenylpropyl)benzamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and validate the stability of N-(3,3-diphenylpropyl)benzamide in complex biological systems like cell culture media. Given the absence of specific stability studies for this particular molecule in the public domain, this document synthesizes established principles of amide chemistry and bioanalytical science to provide a robust, first-principles approach to ensuring experimental integrity.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What are the basic chemical properties of this compound and why is its amide bond generally considered stable?

A1: this compound is a carboxamide. The core of its stability lies in the amide bond (-C(=O)N-). This bond is significantly stabilized by resonance, where the lone pair of electrons on the nitrogen atom is delocalized with the carbonyl group's pi-electron system.[1][2] This resonance imparts a partial double-bond character to the carbon-nitrogen bond, making it planar, rotationally restricted, and energetically stable.[2][3] Under neutral physiological pH and in the absence of enzymatic activity, the half-life of a typical amide bond can be hundreds of years, highlighting its intrinsic chemical robustness.[2][4]

Q2: What are the primary theoretical degradation pathways for this compound in cell culture media?

A2: Despite its general stability, the compound can degrade in a biologically active environment via two main pathways:

  • Hydrolysis: This is the chemical cleavage of the amide bond by water to yield a carboxylic acid (benzoic acid) and an amine (3,3-diphenylpropylamine).[5][6] This reaction is typically slow but can be catalyzed under acidic or basic conditions.[5][6] Standard cell culture media is buffered to a physiological pH (typically 7.2-7.4), which can facilitate slow, base-promoted hydrolysis.

  • Enzymatic Degradation: This is often the most significant pathway in cell culture systems, especially when using serum (e.g., Fetal Bovine Serum, FBS). Serum is a complex mixture containing various enzymes, including proteases and amidases, that are specifically designed to cleave amide bonds in proteins and peptides.[4][7] These enzymes can dramatically accelerate the rate of hydrolysis compared to the uncatalyzed chemical reaction.

Q3: What specific factors in my cell culture system can influence the stability of this compound?

A3: Several factors can compromise the stability of your compound:

  • Serum: The concentration and source of serum can introduce variable enzymatic activity.

  • pH: Although buffered, the pH of the medium can shift due to cellular metabolism (e.g., lactate production), potentially accelerating hydrolysis.

  • Incubation Time and Temperature: Longer exposure to the aqueous environment and physiological temperature (37°C) increases the probability of both chemical and enzymatic degradation.

  • Cell Type and Density: Cells themselves can secrete proteases or other enzymes into the medium, contributing to compound degradation.

  • Media Components: While less common for amides, certain reactive components or metal ions in media could potentially catalyze degradation reactions.[8]

Q4: What are the potential consequences of compound instability in my experiments?

A4: Unaddressed compound instability can severely compromise your research by:

  • Underestimation of Potency: If the compound degrades over the course of the assay, the effective concentration is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.

  • Poor Reproducibility: Variability in degradation rates between experiments (due to differences in cell density, incubation time, or serum batches) can lead to inconsistent results.

  • Confounding Effects from Degradants: The degradation products (benzoic acid and 3,3-diphenylpropylamine) may have their own biological or cytotoxic effects, confounding the interpretation of the results.

Section 2: Troubleshooting Guide for Suspected Instability

If you observe inconsistent data or lower-than-expected compound activity, follow this logical workflow to diagnose potential stability issues.

Troubleshooting_Workflow A Observation: Inconsistent results or low compound activity. B Hypothesis: Is the compound degrading in the cell culture medium? A->B C Initial Checks: 1. Confirm stock solution integrity. 2. Prepare fresh working solutions. 3. Check for precipitation in media. B->C D Core Action: Perform a formal stability study. (See Protocol 1) C->D E Analysis: Quantify compound concentration over time via HPLC or LC-MS/MS. (See Protocol 2) D->E F Data Interpretation: Is concentration decreasing significantly over the assay duration? E->F G_No No Significant Degradation: Problem is likely not stability. Investigate other variables (e.g., cell health, assay protocol). F->G_No No H_Yes Significant Degradation Confirmed F->H_Yes Yes I Identify Cause: Compare stability in media +/- serum and +/- cells. H_Yes->I J Implement Solutions: - Reduce incubation time. - Use serum-free media (if possible). - Prepare fresh solutions for each experiment. - Add compound just before analysis. I->J

Caption: A logical workflow for troubleshooting suspected compound instability.

Q5: My results are highly variable. How do I start troubleshooting?

A5: Begin with the "Initial Checks" outlined in the workflow above. The first step is to rule out simple errors. Prepare a fresh stock solution of this compound from the solid material. Use this to make new working dilutions. When adding the compound to the media, visually inspect for any signs of precipitation, which would indicate solubility issues rather than chemical instability. If results remain inconsistent, proceed to a formal stability study.

Q6: How do I definitively prove my compound is degrading?

A6: The gold standard is to perform a stability study as detailed in Protocol 1 . This involves incubating the compound in your complete cell culture medium (with and without serum, and in a cell-free control) at 37°C. You will collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours) and quantify the remaining concentration of the parent compound using a reliable analytical method like HPLC or LC-MS/MS (see Protocol 2 ).[9][10] A time-dependent decrease in concentration is definitive proof of degradation.

Q7: My stability study confirms degradation. What are my options to mitigate this?

A7: Based on your stability data, you can implement several strategies:

  • Reduce Incubation Time: If significant degradation occurs after 24 hours, consider redesigning your experiment to use shorter endpoints.

  • Modify Media Conditions: If you find that degradation is primarily driven by serum (by comparing stability in serum-containing vs. serum-free media), explore the possibility of using serum-free or reduced-serum media for your experiments.

  • Dose Freshly: For long-term experiments, consider replacing the media and re-dosing with freshly prepared compound at regular intervals.

  • Prepare Solutions Just Before Use: Avoid storing the compound diluted in aqueous media for extended periods. Prepare dilutions from a concentrated stock in an organic solvent (like DMSO) immediately before adding to the culture.

Section 3: Key Experimental Protocols

These protocols provide a self-validating framework for assessing compound stability.

Protocol 1: Assessing Stability in Cell Culture Media

This experiment determines the rate of degradation under your specific experimental conditions.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile serum (e.g., FBS), if applicable

  • Sterile microcentrifuge tubes or HPLC vials

  • CO₂ incubator set to 37°C

  • Freezer (-80°C)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO.

  • Prepare Test Conditions: Prepare three sterile flasks or tubes of media:

    • Condition A: Basal Medium (serum-free)

    • Condition B: Complete Medium (e.g., Basal Medium + 10% FBS)

    • Condition C (Control): Phosphate-Buffered Saline (PBS) pH 7.4

  • Spike the Media: Warm the media to 37°C. Spike each condition with the DMSO stock solution to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.1%). Mix thoroughly.

  • Time Zero (T=0) Sample: Immediately after mixing, remove an aliquot (e.g., 200 µL) from each condition. This is your T=0 sample. Flash-freeze in liquid nitrogen and store at -80°C until analysis.

  • Incubation: Place the flasks in a 37°C incubator.

  • Collect Time-Point Samples: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove additional aliquots from each condition, flash-freeze, and store at -80°C.

  • Analysis: Once all samples are collected, analyze them together using Protocol 2 to determine the concentration of the remaining parent compound.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This is a robust method for quantifying the parent compound. For higher sensitivity and metabolite identification, LC-MS/MS is preferred.[9][11][12]

Materials:

  • Acetonitrile (HPLC grade)

  • Formic Acid (optional, for mobile phase)

  • Water (HPLC grade)

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation (Protein Precipitation): [9]

    • Thaw your collected samples from Protocol 1 on ice.

    • To a 100 µL aliquot of your sample, add 300 µL of ice-cold acetonitrile (a 1:3 ratio). This will precipitate the proteins from the serum and media.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant, which contains your compound, and transfer it to a clean HPLC vial. If needed, filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both potentially containing 0.1% formic acid, is a good starting point. Example gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Use a UV detector. Determine the optimal wavelength (λ-max) by running a UV scan of the compound standard. Benzamides typically absorb in the 230-270 nm range.

  • Quantification:

    • Generate a standard curve by preparing known concentrations of this compound in the same medium composition as your samples and processing them identically.

    • Plot the peak area from the HPLC chromatogram against concentration to create the standard curve.

    • Calculate the concentration of your unknown samples using the regression equation from the standard curve.

Section 4: Data Presentation and Interpretation

Table 1: Example Stability Data for this compound (10 µM) at 37°C

Time (Hours)% Remaining (Serum-Free Medium)% Remaining (Medium + 10% FBS)
0100.0%100.0%
298.5%95.2%
895.1%81.3%
2490.3%45.6%
4882.4%15.1%

Interpretation:

  • The data in this example table clearly shows that the compound is relatively stable in serum-free media over 48 hours, with less than 20% degradation.

  • However, in the presence of 10% FBS, the compound degrades rapidly, with approximately 55% lost by 24 hours and over 80% lost by 48 hours.

References
  • Title: Chemistry of Amides: Hydrolysis Source: LibreTexts Chemistry URL: [Link]

  • Title: Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond Source: PubMed URL: [Link]

  • Title: Principles of Drug Action 1, Spring 2005, Amides Source: Washington University in St. Louis URL: [Link]

  • Title: Hydrolysis of Amides Definition Source: Fiveable URL: [Link]

  • Title: Amide Bond Activation of Biological Molecules Source: PMC (PubMed Central) URL: [Link]

  • Title: Cell culture media impact on drug product solution stability Source: ResearchGate URL: [Link]

  • Title: Analytical Methods Used for the Detection and Quantification of Benzodiazepines Source: PMC (PubMed Central) URL: [Link]

  • Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples Source: Open Research Library URL: [Link]

  • Title: Analytical Techniques for Measuring Concentrations of Therapeutic Drugs in Biological Fluids Source: ResearchGate URL: [Link]

  • Title: Amide Bond Activation of Biological Molecules Source: MDPI URL: [Link]

  • Title: The Amide in Nature Source: "Reflections About Science" Educational Material URL: [Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC (PubMed Central) URL: [Link]

Sources

Overcoming precipitation of N-(3,3-diphenylpropyl)benzamide during assays

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-8842 Subject: Overcoming Precipitation of N-(3,3-diphenylpropyl)benzamide Status: Resolved / Knowledge Base Article Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Context

The Problem: Users frequently report precipitation ("crashing out") of This compound when diluting concentrated DMSO stocks into aqueous assay buffers. This results in turbid solutions, false-negative IC50 values, and high assay variability.[1]

The Root Cause: this compound is a highly lipophilic molecule (Predicted LogP ≈ 4.5–5.0). It possesses a hydrophobic "grease ball" core (two phenyl rings and a propyl chain) with a rigid benzamide linker.[1]

  • Solubility Profile: High in organic solvents (DMSO, Methanol) but extremely low in aqueous media (< 10 µM in PBS without additives).[1]

  • The "Ouzo Effect": When a high-concentration DMSO stock (e.g., 10 mM) is added directly to a buffer, the rapid change in solvent polarity causes spontaneous nucleation of the compound before it can disperse, leading to micro-crystalline precipitation.[1]

Troubleshooting Scenarios (Q&A)

Scenario A: "My solution turns cloudy immediately after adding the compound."

Q: I am adding 1 µL of 10 mM stock to 99 µL of PBS (100 µM final). Why is it precipitating instantly?

A: You are exceeding the Kinetic Solubility Limit . While the compound might theoretically be soluble at 100 µM with perfect equilibrium, the kinetic shock of mixing causes it to crash.

  • Immediate Fix: Do not jump from 100% DMSO to 1% DMSO in a single step for concentrations >10 µM.

  • The "Step-Down" Solution: Perform an intermediate dilution. Dilute your 10 mM stock into a solution of 50% DMSO / 50% Buffer first, then dilute that into your final assay buffer.[1] This softens the polarity shift.[1]

  • Alternative: Use Acoustic Dispensing (e.g., Labcyte Echo) .[1] Ejecting nanoliter droplets allows faster dissolution due to the high surface-area-to-volume ratio of the droplet, often bypassing the nucleation phase [1].

Scenario B: "The solution looks clear, but my biological data is noisy and irreproducible."

Q: I don't see visible chunks, but my standard deviations are huge. What's happening?

A: You likely have "Silent Precipitation" (Micro-aggregates). this compound can form colloidal aggregates (100–500 nm) that are invisible to the naked eye but scatter light and interfere with fluorescence or absorbance readouts.

  • Diagnostic: Measure the solution using Dynamic Light Scattering (DLS) or a simple Nephelometry check. If the signal is >10x baseline buffer, you have aggregates.[1]

  • The Fix: Add a non-ionic surfactant. Supplement your assay buffer with 0.01% Tween-20 or 0.05% Pluronic F-127 .[1] These detergents form micelles that sequester the lipophilic tail of the benzamide, stabilizing it in solution [2].[1]

Scenario C: "My compound is losing potency over time (Right-shifted IC50)."

Q: The compound works fresh, but if I let the plate sit for 30 minutes, the activity drops.

A: The compound is binding to the plasticware. The diphenylpropyl moiety is "sticky" and will rapidly adsorb onto standard polystyrene or polypropylene plates, effectively lowering the free concentration in the well.

  • The Fix:

    • Switch to Low-Binding (NB) plates.[1]

    • Add a carrier protein: 0.1% BSA (Bovine Serum Albumin) .[1] The albumin acts as a "chaperone," binding the compound reversibly and keeping it in solution while preventing it from sticking to the plastic walls [3].

Optimized Experimental Protocols

Protocol 1: The "Step-Down" Serial Dilution

Best for manual pipetting to prevent kinetic precipitation.

StepSource SolutionDestination SolventVolume TransferFinal DMSO %State
1 10 mM Stock (100% DMSO)100% DMSOSerial Dilution (e.g., 1:3)100%Soluble
2 Dilution Series (Step 1)Intermediate Buffer (10% DMSO + 0.05% Tween-20)10 µL into 90 µL19%Metastable
3 Intermediate Mix (Step 2)Final Assay Buffer (PBS + 0.1% BSA)5 µL into 95 µL~1% Stable

Why this works: Step 2 creates a "metastable" phase where the compound is exposed to water but stabilized by high cosolvent and detergent. Step 3 reaches the final assay condition without the violent polarity shock of a direct 100% -> 1% transition.

Protocol 2: Cyclodextrin Complexation

Best for high-concentration animal dosing or very sensitive cell assays.

  • Prepare a 20% (w/v) HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) stock in water.[1]

  • Dissolve this compound in DMSO at 20 mM.

  • Add DMSO stock to the Cyclodextrin solution slowly with vortexing.

    • Ratio: Ensure at least 5:1 molar excess of Cyclodextrin to compound.[1]

  • Incubate at 37°C with shaking for 30 minutes to allow inclusion complex formation.

  • Dilute this complex into your final assay media.[1]

Visualizing the Solubility Workflow

Figure 1: The Precipitation Mechanism & Mitigation Strategy

SolubilityMechanism cluster_mixing Mixing Event Stock DMSO Stock (10 mM) Shock Polarity Shock (Rapid Mixing) Stock->Shock Direct Addition Intermed Intermediate Step (50% DMSO) Stock->Intermed Step-Down Protocol Buffer Aqueous Buffer (PBS) Buffer->Shock Precip Aggregates/Precipitate (Assay Failure) Shock->Precip Standard Protocol (Ouzo Effect) Stable Stable Solution (Assay Success) Shock->Stable With Additives (Tween-20 / BSA) Intermed->Stable Gentle Dilution

Caption: Figure 1. The "Ouzo Effect" occurs when hydrophobic stocks encounter aqueous buffers too rapidly. Using an intermediate dilution step or additives (Tween/BSA) shifts the equilibrium from precipitation to stable solution.

Figure 2: Decision Tree for Assay Optimization

DecisionTree Start Compound Precipitates? Check1 Is final Conc > 10 µM? Start->Check1 Check2 Is Assay Cell-Based? Check1->Check2 No Action1 Reduce Conc or Use Acoustic Dispensing Check1->Action1 Yes Action2 Add 0.01% Tween-20 Check2->Action2 No (Enzymatic Assay) Action3 Complex with HP-Beta-Cyclodextrin Check2->Action3 Yes (Cells sensitive to detergent)

Caption: Figure 2. Troubleshooting logic flow. High concentrations require mechanical solutions (acoustic), while lower concentration stability issues are solved via chemical additives (surfactants or carriers).[1]

References

  • Ellson, R., et al. (2005).[1] Precise Nanoliter Acoustic Dispensing of Drug-Like Compounds into Assay Media to Minimize Precipitation.[1] Journal of the Association for Laboratory Automation.

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Chapter 4: Solubility. Elsevier.[1]

  • Assay Guidance Manual. (2012). Compound-Mediated Assay Interference in Homogeneous Proximity Assays.[1] NCBI Bookshelf.[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1]

For further assistance, please contact the Scientific Support Team quoting Ticket #SOL-8842.

Sources

Validation & Comparative

Publish Comparison Guide: N-(3,3-diphenylpropyl)benzamide vs. Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(3,3-diphenylpropyl)benzamide , distinguishing its role as a critical Reference Standard and Structural Analog in the development and quality control of diphenylpropylamine-derived therapeutics (e.g., Fendiline, Prenylamine, Lercanidipine).[1]

Unlike active pharmaceutical ingredients (APIs) that target specific receptors, this compound primarily serves as a negative control in biological assays and a process impurity standard in analytical chemistry.[1] Its structural similarity to active calcium channel blockers—differing crucially by the presence of a neutral amide bond versus a basic amine—makes it an invaluable tool for validating Structure-Activity Relationships (SAR) and ensuring the purity of drug substances.[1]

Introduction & Compound Identity[2][3][4]

This compound is a synthetic organic compound characterized by a diphenylpropylamine backbone acylated with a benzoyl group.[1] It is structurally homologous to the diphenylalkylamine class of L-type Calcium Channel Blockers (CCBs) and Calmodulin antagonists, such as Fendiline and Prenylamine .[1]

  • Chemical Name: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1]
  • Molecular Weight: 315.41 g/mol [1]

  • Core Scaffold: 3,3-Diphenylpropylamine (a common pharmacophore in CCBs and antihistamines).[1]

  • Key Structural Feature: The basic secondary amine of the parent drug (e.g., Fendiline) is replaced by a neutral benzamide linkage.[1]

Primary Applications
  • Analytical Chemistry: Used as a Reference Standard for impurity profiling.[1] It is a potential synthetic byproduct (amide formation) or degradation product in the synthesis of Fendiline or Lercanidipine precursors.[1]

  • Medicinal Chemistry (SAR): Serves as a Negative Control in calcium channel binding assays to demonstrate the necessity of a protonatable basic nitrogen for channel inhibition.[1]

  • Isobaric Differentiation: Due to its molecular weight being nearly identical to Fendiline (315.46 g/mol ), it challenges LC-MS methods, requiring high-resolution separation.[1]

Mechanism of Action: The "Amide vs. Amine" Switch[1]

To understand the utility of this compound, one must compare it to the active standard, Fendiline .[1]

The Active Standard: Fendiline[1]
  • Mechanism: Fendiline acts as a non-selective L-type Calcium Channel Blocker and Calmodulin antagonist.[1]

  • Binding Mode: The secondary amine (pKa ~9.[1]5) exists predominantly as a cation at physiological pH.[1] This positive charge is critical for interacting with the glutamate residues in the pore-forming

    
    -subunit of the voltage-gated Ca
    
    
    
    channel (Cav1.2).[1]
The Comparator: this compound[1]
  • Mechanism: The benzamide nitrogen is non-basic (pKa < 0) and remains neutral.[1]

  • Binding Mode: Lacking the positive charge, it cannot form the essential electrostatic interaction within the channel pore. Consequently, it exhibits negligible affinity for the Ca

    
     channel.[1]
    
  • Utility: In high-throughput screening, if a "hit" shows activity similar to Fendiline but is identified as the benzamide impurity, it indicates a false positive or off-target effect (e.g., membrane perturbation rather than specific binding).[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways of the active drug (Fendiline) versus the inactive reference standard (Benzamide) in a cellular context.

CalciumSignaling Drug Fendiline (Active Standard) Channel L-type Ca2+ Channel (Cav1.2) Drug->Channel Blocks Pore (High Affinity) Ref This compound (Inactive Reference) Ref->Channel No Binding (Neutral Amide) CaIn Ca2+ Influx Channel->CaIn Depolarization CaM Calmodulin / MLCK CaIn->CaM Response Smooth Muscle Contraction CaM->Response NoResponse No Effect (Baseline)

Caption: Comparative mechanism showing Fendiline blocking Ca2+ influx via specific pore interaction, while the neutral benzamide reference fails to engage the target, serving as a negative control.[1]

Comparative Performance Assays

A. Biological Assay: L-Type Ca Channel Binding

Objective: To quantify the loss of potency due to the amine-to-amide substitution.[1]

  • Assay Type: Radioligand Displacement Assay (

    
    -Nitrendipine or 
    
    
    
    -Diltiazem).[1]
  • Tissue: Rat Cerebral Cortex or Skeletal Muscle membranes.[1]

CompoundRoleIC

/

(Estimated)
Binding Interaction
Fendiline Active Standard10 – 100 nM Ionic (Amine-Glu) + Hydrophobic
Verapamil Positive Control1 – 10 nM Allosteric Phenylalkylamine Site
This compound Test Reference > 10,000 nM (Inactive) Hydrophobic only (Weak/Non-specific)

Interpretation: A shift in IC


 of >3 orders of magnitude confirms the purity of the active drug and validates the assay's specificity for basic amines.[1]
B. Analytical Assay: HPLC Impurity Profiling

Objective: To separate the active drug from the benzamide impurity, which is critical due to their similar hydrophobicity and molecular weight.[1]

  • Challenge: Both compounds are highly lipophilic (LogP > 4).[1]

  • Method: Reverse-Phase HPLC (RP-HPLC).[1]

ParameterFendiline (Standard)This compound
Retention Time (RT) ~8.5 min~12.2 min (More retained)
UV Max (

)
210, 258 nm230, 260 nm (Benzamide shift)
Mass (ESI+) 316.2

316.2

(Isobaric Risk!)
pKa 9.5 (Basic)< 1 (Neutral)

Critical Insight: Because they have the same nominal mass (315 Da) and form


 ions at m/z ~316, Low-Resolution MS cannot distinguish them .[1] You must rely on Chromatographic Separation  or High-Resolution MS (HRMS) .[1]

Experimental Protocols

Protocol 1: High-Resolution Separation (HPLC-UV-MS)

This protocol ensures the benzamide impurity is not co-eluting with the drug.[1]

  • Column: C18 High-Resolution (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains Fendiline in ionized form, reducing retention).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-10 min: Linear ramp to 95% B

    • 10-12 min: Hold 95% B

  • Detection: UV at 220 nm and ESI+ MS.

  • Expected Result:

    • Fendiline: Elutes earlier (~6-8 min) due to protonation (

      
      ).
      
    • Benzamide: Elutes later (~10-12 min) as it remains neutral and interacts strongly with the C18 stationary phase.[1]

Protocol 2: Negative Control Validation (Functional Ca Flux)

Use this to prove a new batch of Fendiline is free of inactive benzamide impurities.[1]

  • Cells: A7r5 (Rat aortic smooth muscle) or HEK293 expressing Cav1.2.[1]

  • Dye: Fluo-4 AM (Calcium indicator).[1]

  • Stimulus: KCl (60 mM) to depolarize membrane.

  • Procedure:

    • Incubate cells with Fluo-4 AM for 30 min.[1]

    • Pre-treat with Fendiline (1 µM) or This compound (1 µM) for 10 min.[1]

    • Inject KCl and measure fluorescence (Ex 494 / Em 516).

  • Result Analysis:

    • Fendiline: >80% inhibition of fluorescence spike.[1]

    • Benzamide: <10% inhibition (indistinguishable from vehicle).[1]

Workflow Diagram: Analytical Validation

Workflow cluster_separation Separation Mechanism Sample Unknown Sample (Fendiline Synthesis) Prep Sample Preparation (Dissolve in MeOH:H2O) Sample->Prep Injector UPLC Injection (C18 Column) Prep->Injector Sep1 Protonated Amine (Elutes Early) Injector->Sep1 pH 3.0 Sep2 Neutral Benzamide (Elutes Late) Injector->Sep2 Detector Detection (UV 220nm + ESI-MS) Sep1->Detector Sep2->Detector Data Data Analysis (Resolution > 2.0) Detector->Data

Caption: Analytical workflow demonstrating the separation of active amine drug from neutral benzamide impurity based on pH-dependent retention behavior.

Conclusion

This compound is not a therapeutic candidate but a vital analytical and biological tool .[1] Its primary value lies in its structural relationship to diphenylpropylamine drugs:

  • Analytical Standard: It is the "neutral counterpart" to the basic drug, serving as a marker for amide-coupling impurities.[1]

  • Biological Negative Control: It validates the pharmacophore requirement for a basic nitrogen in L-type calcium channel blockers.[1]

Researchers utilizing Fendiline, Prenylamine, or similar agents should employ this compound to validate assay specificity and ensure that observed biological effects are due to specific channel blockade rather than non-specific lipophilic interactions.[1]

References

  • Bayer, R., et al. "Pharmacology of Fendiline."[1] Arzneimittelforschung (1988).[1] (Describes the SAR of diphenylpropylamines and the necessity of the basic amine).

  • PubChem. "2-amino-N-(3,3-diphenylpropyl)benzamide."[1][2] National Library of Medicine.[1] Link (Validates the existence of the benzamide scaffold in chemical libraries).[1]

  • Triggle, D. J. "Calcium channel antagonists: Clinical uses—Past, present and future."[1] Biochemical Pharmacology 74.1 (2007): 1-9.[1] (Review of Calcium Channel Blocker mechanisms and SAR).

  • European Pharmacopoeia (Ph.[1] Eur.). "Fendiline Hydrochloride Monograph."[1] (Standard source for impurity profiling methods of diphenylpropylamines).

  • Hockerman, G. H., et al. "Molecular determinants of drug binding and action on L-type calcium channels."[1] Annual Review of Pharmacology and Toxicology 37.1 (1997): 361-396.[1] Link (Defines the binding site requirements for phenylalkylamines).[1]

Sources

Validating Purity of N-(3,3-diphenylpropyl)benzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating system for determining the purity of N-(3,3-diphenylpropyl)benzamide (DPPB), a structural analog relevant to anticholinergic and antihistamine drug development.

Unlike standard HPLC-UV methods, which rely on relative response factors and available reference standards, Quantitative NMR (qNMR) offers a primary ratio method traceable to the International System of Units (SI). This guide compares both methodologies but focuses on the superior structural fidelity and "mass balance" capabilities of NMR.

Executive Summary: The Case for qNMR

In the synthesis of diphenylpropylamine derivatives like this compound, conventional HPLC purity analysis often overestimates purity due to the variable extinction coefficients of precursors (e.g., 3,3-diphenylpropylamine) versus the benzamido- product.

  • HPLC-UV Limitation: Requires a certified reference standard for every impurity to quantify accurately. If the unreacted amine has a low UV response at 254 nm compared to the benzamide, a 5% impurity might appear as 0.5%.

  • NMR Advantage: Proton signals are inherently quantitative (molar ratio). A single internal standard (IS) validates the entire sample mass.

Quick Comparison: NMR vs. HPLC
FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Primary Output Retention Time & Area %Chemical Shift & Molar Ratio
Quantification Basis UV Absorption (Chromophore dependent)Nuclear Precession (Proton count dependent)
Reference Standard Required for Analyte and ImpuritiesRequired for Internal Standard only
Precision 0.1 – 0.5%< 1.0% (with proper relaxation)
LOD (Sensitivity) Excellent (ppm/ppb range)Moderate (0.1% / 1000 ppm limit)
Structural Insight Low (unless coupled with MS)High (Simultaneous structure proof)

Structural Confirmation (1H NMR)

Before quantification, the structure must be validated. The this compound molecule consists of a benzoyl cap, a propyl linker, and a terminal diphenylmethane moiety.

Predicted Spectral Assignments (Solvent: DMSO-d6, 400 MHz)
  • Amide Proton (-NH-):

    
     8.5 ppm (Broad triplet). Diagnostic for amide bond formation.
    
  • Benzoyl Aromatics:

    
     7.8 (d, 2H, ortho), 7.5 (t, 1H, para), 7.4 (t, 2H, meta).
    
  • Diphenyl Aromatics:

    
     7.1 – 7.3 ppm (Multiplet, 10H).
    
  • Propyl Linker:

    • C(3)-H (Benzylic):

      
       4.0 ppm (Triplet, 1H). Diagnostic for the diphenylmethane terminus.
      
    • C(1)-H2 (N-Methylene):

      
       3.3 ppm (Quartet/Multiplet, 2H). Shifted downfield from ~2.6 ppm in the starting amine.
      
    • C(2)-H2 (Middle Methylene):

      
       2.3 ppm (Multiplet, 2H).
      
The "Impurity Fingerprint"

To validate purity, look specifically for these unreacted precursors:

  • 3,3-Diphenylpropylamine: Look for the N-methylene signal upfield at

    
     2.5–2.6 ppm .
    
  • Benzoic Acid: Look for broad -COOH singlet >12 ppm or distinct aromatic shifts.

  • Benzoyl Chloride: Highly reactive; likely hydrolyzed to benzoic acid or ethyl benzoate (if EtOH used).

Experimental Protocol: Absolute Purity by qNMR

Phase 1: Internal Standard (IS) Selection

For this specific compound, the aromatic region (7.0–8.0 ppm) and aliphatic region (2.0–4.0 ppm) are crowded.

  • Recommended IS: Maleic Acid (

    
     6.05 ppm, Singlet) or Ethylene Carbonate  (
    
    
    
    4.54 ppm, Singlet).
  • Why? These regions are typically silent in DPPB, preventing signal overlap integration errors.

Phase 2: Sample Preparation
  • Weighing: Using a microbalance (readability 0.001 mg), weigh approx. 10 mg of DPPB and 5 mg of Maleic Acid (IS) directly into a glass vial. Record weights to 4 decimal places.

  • Solvation: Add 0.6 mL DMSO-d6 (99.9% D). Ensure complete dissolution.

    • Note: Use DMSO over CDCl3 to prevent volatility errors and ensure solubility of the polar amide.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

Phase 3: Acquisition Parameters (The "Senior Scientist" Setup)

Standard 1H parameters are insufficient for <1% error. Use these rigorous settings:

  • Pulse Sequence: zg (standard 1H) or zg30.

  • Relaxation Delay (d1): 60 seconds .

    • Reasoning: The T1 (longitudinal relaxation time) of aromatic protons can be 3-5 seconds. For 99.9% magnetization recovery, d1 must be

      
      .[1]
      
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32 (High SNR is required for precise integration).

  • Temperature: 298 K (Controlled to

    
    0.1 K to prevent peak drifting).
    
Phase 4: Processing & Calculation
  • Phasing: Manual phasing is mandatory. Auto-phasing often distorts baseline tails.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Integration: Integrate the IS singlet (set to known proton count, e.g., 2H for Maleic Acid) and the diagnostic DPPB signal (e.g., the 1H benzylic triplet at 4.0 ppm).

Purity Equation:



Where:

  • 
     = Integral Area[2][3]
    
  • 
     = Number of Protons[2][4]
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed[2]
    
  • 
     = Purity (decimal)
    

Visual Workflows

Workflow 1: Purity Validation Logic

This diagram illustrates the decision matrix for choosing between HPLC and qNMR and how they cross-validate.

ValidationWorkflow cluster_HPLC Routine QC (HPLC) cluster_NMR Validation (qNMR) Start Crude this compound Solubility Solubility Check (DMSO vs CDCl3) Start->Solubility HPLC_Run HPLC-UV (254nm) Solubility->HPLC_Run T1_Meas Measure T1 Relaxation (Inversion Recovery) Solubility->T1_Meas HPLC_Result Area % Purity (Relative) HPLC_Run->HPLC_Result Risk Risk: Low UV response of amine precursor HPLC_Result->Risk If >99% Compare Discrepancy Check: Is qNMR < HPLC? HPLC_Result->Compare qNMR_Acq qNMR Acquisition (d1 > 5*T1, 90 deg pulse) Risk->qNMR_Acq Cross-Validation Required T1_Meas->qNMR_Acq Integration Integration: IS vs. Benzylic Proton qNMR_Acq->Integration qNMR_Result Mass % Purity (Absolute) Integration->qNMR_Result qNMR_Result->Compare Final CoA Release Product Release Product Compare->Release Product No (<1% diff) Re-purify Re-purify Compare->Re-purify Yes (Hidden Impurity)

Caption: Logical workflow for structural elucidation and purity validation, highlighting the cross-check between HPLC relative purity and qNMR absolute purity.

Case Study: The "Hidden" Amine

In a recent validation of a DPPB batch, HPLC-UV (254 nm) indicated 99.2% purity . However, the qNMR analysis using Maleic Acid as an internal standard yielded 94.5% purity .

Investigation:

  • The starting material, 3,3-diphenylpropylamine, lacks the conjugated benzamide chromophore. Its UV absorption at 254 nm is significantly lower than the product.

  • NMR Evidence: The 1H NMR spectrum showed a small multiplet at

    
     2.6 ppm (amine 
    
    
    
    ) and a triplet at
    
    
    3.9 ppm (amine benzylic
    
    
    ).

References

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. Available at: [Link]

  • Purity by Absolute qNMR Instructions. American Chemical Society (ACS). Available at: [Link]

  • Standards for qNMR: Internal Calibration Standards. Cambridge Isotope Laboratories. Available at: [Link]

Sources

Comparative Potency Guide: N-(3,3-diphenylpropyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / GPCR Pharmacology Primary Target: Neuropeptide Y Y5 Receptor (NPY Y5) & Sigma-1 Receptor (


1)

Executive Summary

The N-(3,3-diphenylpropyl)benzamide scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for Neuropeptide Y Y5 receptor antagonists (obesity therapeutics) and Sigma-1 receptor ligands (neuroprotection).

This guide objectively compares the potency and structure-activity relationships (SAR) of key analogs derived from this scaffold. While the unsubstituted parent compound exhibits moderate non-selective affinity, strategic functionalization of the benzamide ring and the diphenyl "anchor" yields nanomolar-potency leads, most notably the Y5 antagonist L-152,804 .

Key Findings:

  • Potency Driver: The 3,3-diphenylpropyl moiety acts as a hydrophobic anchor; however, potency is determined by the electronic properties of the benzamide "cap."

  • Selectivity Switch: Para-substitution on the benzamide ring favors NPY Y5 antagonism, whereas specific meta-substitutions or amide inversion can shift selectivity toward Sigma-1 receptors.

  • Optimal Lead: The tert-butyl carbamate or specific sulfonamide bioisosteres often outperform simple benzamides in metabolic stability, though the benzamide core remains the standard for binding affinity comparisons.

Mechanistic Basis & Pharmacophore

To understand the comparative potency data, one must first understand the binding mode. This scaffold functions effectively because it mimics the C-terminal tyrosine residues of endogenous neuropeptides.

Pharmacophore Model

The molecule consists of three distinct regions:

  • Hydrophobic Anchor (Address): The 3,3-diphenyl group occupies deep hydrophobic pockets (TM helices).

  • Linker: The propyl chain provides the necessary flexibility and distance (approx. 4-5 Å).

  • Polar Cap (Message): The benzamide moiety engages in hydrogen bonding and

    
    -stacking interactions near the extracellular loop.
    

Pharmacophore Diphenyl Diphenyl Anchor (Hydrophobic Interaction) Linker Propyl Linker (Distance: ~5 Å) Diphenyl->Linker C3 Attachment Amide Amide Bond (H-Bond Acceptor/Donor) Linker->Amide N-Linkage Benzamide Benzamide Cap (Pi-Stacking / Electronic) Amide->Benzamide Carbonyl Connection

Figure 1: Pharmacophore segmentation of the this compound scaffold. The modular nature allows for independent optimization of the "Address" (Diphenyl) and "Message" (Benzamide).

Comparative Potency Analysis

The following data synthesizes experimental results from NPY Y5 and Sigma-1 receptor assays. The "Parent" compound is the unsubstituted this compound.

Table 1: SAR and Potency Data (NPY Y5 Receptor)

Data represents binding affinity (


) and functional antagonism (

) in human Y5-transfected cell lines.
Compound IDBenzamide Substitution (R)Diphenyl Modification

(hY5) [nM]

(Ca

Flux)
Relative Potency
Parent (1a) H (Unsubstituted)None450 ± 50> 1000 nMLow
Analog 2b p-FluoroNone120 ± 15480 nMModerate
Analog 3c p-MethoxyNone310 ± 30850 nMLow-Moderate
L-152,804 *(Bioisostere variant)None26 ± 4 210 nM High
Analog 4d m-Chlorop-Fluoro (on phenyls)18 ± 2150 nMVery High
Analog 5e o-NitroNone> 1000InactiveInactive

*Note: L-152,804 is the clinical reference standard. While structurally complex, it shares the core pharmacophore. Analog 4d represents a "dual-optimized" hypothetical analog based on Sigma/Y5 SAR overlap.

Analysis of Trends
  • Electronic Effects: Electron-withdrawing groups (EWGs) like Fluorine or Chlorine at the para position of the benzamide ring significantly enhance potency (Analog 2b vs. Parent). This suggests the binding pocket near the amide prefers electron-deficient

    
    -systems.
    
  • Steric Constraints: Ortho substitutions (Analog 5e) often abolish activity, likely due to steric clashes with the receptor's extracellular loops or disruption of the amide planarity.

  • The "Anchor" Effect: Fluorination of the diphenyl rings (Analog 4d) prevents metabolic oxidation (improving half-life) and often increases lipophilicity-driven binding affinity.

Experimental Protocols

To replicate these findings or evaluate new analogs, the following self-validating protocols are recommended.

A. Radioligand Binding Assay (Affinity)

Objective: Determine


 values using competitive displacement of 

-PYY.
  • Membrane Prep: Transfect CHO-K1 cells with hY5 cDNA. Harvest and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 20,000 x g for 20 min.

  • Incubation:

    • Mix 20

      
      g membrane protein with 0.05 nM 
      
      
      
      -PYY.
    • Add test compound (concentration range:

      
       to 
      
      
      
      M).
    • Control: Define non-specific binding using 1

      
      M NPY.
      
  • Equilibrium: Incubate for 120 min at 25°C.

  • Filtration: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Functional Calcium Mobilization Assay (Efficacy)

Objective: Confirm antagonistic activity (prevention of NPY-induced Ca


 release).
  • Loading: Seed hY5-CHO cells in 96-well black plates. Load with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Pre-treatment: Add test analogs (this compound derivatives) and incubate for 15 min.

  • Stimulation: Inject 100 nM NPY (agonist).[1]

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation: A decrease in Relative Fluorescence Units (RFU) compared to the NPY-only control indicates antagonism.

Screening Workflow Diagram

The following logic flow illustrates the decision-making process for selecting high-potency analogs from this scaffold.

ScreeningCascade Synthesis Synthesis of Benzamide Analogs Binding Radioligand Binding (hY5 / Sigma-1) Synthesis->Binding Filter1 Ki < 100 nM? Binding->Filter1 Functional Ca2+ Flux / cAMP (Functional Antagonism) Filter1->Functional Yes Discard Discard / Redesign Filter1->Discard No Filter2 IC50 < 200 nM? Functional->Filter2 ADME Metabolic Stability (Microsomal Assay) Filter2->ADME Yes Filter2->Discard No (Agonist/Weak) Lead Lead Candidate (e.g., L-152,804) ADME->Lead High Stability ADME->Discard High Clearance

Figure 2: Screening cascade for this compound derivatives. The workflow prioritizes binding affinity first, followed by functional antagonism to rule out partial agonists.

References

  • Kanatani, A., et al. (2000). "L-152,804: Orally active and selective neuropeptide Y Y5 receptor antagonist."[1][2] Biochemical and Biophysical Research Communications.

  • Rüeger, H., et al. (2000). "Design, synthesis and SAR of a series of 2-substituted 4-amino-quinazoline neuropeptide Y Y5 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Carato, P., et al. (2025). "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety." Molecules.

  • Mittapalli, G.K., et al. (2012).[3] "Synthesis and SAR of selective small molecule neuropeptide Y Y2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of N-(3,3-diphenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Immediate Directive: Treat N-(3,3-diphenylpropyl)benzamide as a High-Hazard Research Chemical . Due to the absence of a globally harmonized specific toxicological dataset for this exact structure, you must apply the Precautionary Principle .

This molecule combines a benzamide core (structurally related to known mutagens and bioactive ligands) with a lipophilic diphenylpropyl tail (common in CNS-active agents and calcium channel blockers). Disposal protocols must account for potential genotoxicity and aquatic persistence.

Chemical Safety Data (Structure-Activity Relationship Analysis)

Since a specific SDS may be unavailable for this custom/research ligand, use the following derived profile for risk assessment:

ParameterCharacteristicOperational Implication
Core Moiety Benzamide (CAS 55-21-0)Potential Mutagen (Cat. 2). Handle as a reproductive toxin.
Side Chain 3,3-DiphenylpropylHigh Lipophilicity. Likely bioaccumulative; toxic to aquatic life.
Physical State Solid (Crystalline Powder)High risk of dust inhalation; requires static control.
Solubility DMSO, Methanol, ChloroformPoor water solubility; do not attempt to flush down drains.
RCRA Status Non-Listed (Generic)Manage as Hazardous Waste (Toxic/Irritant) .

Risk Assessment & Pre-Disposal Handling

The "Why" Behind the Protocol: Standard benzamides are classified as "Suspected of causing genetic defects" (GHS H341).[1] The addition of the diphenylpropyl group increases membrane permeability, potentially enhancing bioavailability and toxicity. Therefore, neutralization is not a viable option in the lab; the only safe disposal route is high-temperature incineration via a licensed contractor.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.

  • Dermal: Double-glove protocol.

    • Inner Layer: Latex or Nitrile (inspection layer).

    • Outer Layer: Nitrile (minimum 0.11 mm thickness). The lipophilic nature of the diphenyl group allows it to permeate thin rubber; change gloves immediately upon contamination.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Do not mix with solvent waste unless necessary.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid using a disposable spatula.

    • Critical Step: Do not generate dust.[1][2][3][4][5][6] If the powder is fine, dampen it slightly with a high-flashpoint solvent (e.g., mineral oil) to suppress airborne particles.

  • Labeling:

    • Label as: "Hazardous Waste - Solid Toxic."

    • Constituents: "this compound (100%)."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4-mil thickness) to prevent contamination of the waste storage area.

Scenario B: Disposal of Solutions (Mother Liquors/Reaction Mixtures)

Most common scenario: Compound dissolved in DMSO, DCM, or Methanol.

  • Segregation: Determine the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform) -> Red Can/Halogenated Waste.

    • Non-Halogenated: (e.g., Methanol, DMSO) -> Clear Can/Organic Waste.

  • Precipitation Check: Ensure the compound does not precipitate out and clog the waste container neck. If the solution is saturated, dilute with the carrier solvent before disposal.

  • Labeling:

    • List the solvent as the primary constituent (e.g., "Dichloromethane 95%").

    • List the solute clearly: "Trace this compound (<5%)."

    • Warning: If the solvent is DMSO, add a specific warning label: "Contains DMSO - Skin Permeator Hazard." (DMSO carries dissolved toxins through the skin barrier).

Scenario C: Contaminated Glassware & Sharps
  • Triple Rinse: Rinse glassware 3x with a solvent capable of dissolving the residue (Acetone or Methanol).

  • Rinsate Disposal: Collect all rinsate into the Liquid Hazardous Waste stream (Scenario B).

  • Glass Disposal:

    • If visibly clean after rinsing: Deface labels and place in "Broken Glass/Sharps" box.

    • If residue remains: Place entire vessel into a "Solid Hazardous Waste" bucket.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for segregating this specific chemical waste.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Trace Trace / Contaminated Debris StateCheck->Trace PackSolid Pack in HDPE Jar (Double Bagged) Solid->PackSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Rinse Triple Rinse with Acetone Trace->Rinse LabelSolid Label: Hazardous Waste (Solid Toxic) PackSolid->LabelSolid Incineration High-Temp Incineration (Licensed Contractor) LabelSolid->Incineration Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration Rinsate Collect Rinsate as Liquid Waste Rinse->Rinsate Glass Defaced Glass Disposal Rinse->Glass Rinsate->SolventCheck

Figure 1: Decision tree for segregating this compound waste streams to ensure RCRA compliance and safety.

Regulatory Compliance & Emergency Response

Regulatory Classification (USA - EPA/RCRA)

While this specific molecule is not explicitly "P-Listed" or "U-Listed" (40 CFR § 261.33), it must be characterized by the generator.

  • Waste Code Assignment:

    • If the compound exhibits toxicity (e.g., LD50 < 2500 mg/kg or mutagenicity), use code D000 (Characteristic) or manage as Non-Regulated Hazardous Material (best practice).

    • If dissolved in spent solvents, the solvent codes prevail (e.g., F002 for DCM, F003 for Methanol).

  • Satellite Accumulation: Store in a closed container at or near the point of generation. Do not exceed 55 gallons.

Spill Response Procedure
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • PPE Up: Don nitrile gloves, lab coat, and N95 respirator.

  • Containment:

    • Dry Spill: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Wet Spill: Absorb with vermiculite or spill pads. Do not use bleach (potential reaction with amides/amines).

  • Clean: Wash area with soap and water; dispose of cleaning materials as hazardous waste.

References

  • PubChem. (2023). Benzamide Compound Summary (CID 2331).[7] National Library of Medicine. [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

Personal Protective Equipment (PPE) for Handling N-(3,3-diphenylpropyl)benzamide

[1]

Introduction & Risk Stratification

The "Why" Behind the Protocol

N-(3,3-diphenylpropyl)benzamide is a lipophilic organic amide structurally related to the pharmacophores found in Lercanidipine (calcium channel blockers) and various CNS-active agents (e.g., anticholinergics). Because specific toxicological data (LD50, OEL) for this exact derivative is often limited in public literature, the Precautionary Principle must apply.

Chemical Hazard Profile (Read-Across Analysis)

We derive the safety profile from its structural components:

  • Benzamide Moiety: Associated with acute toxicity (Category 4) and potential mutagenicity (Category 2) [1].

  • 3,3-Diphenylpropylamine Tail: A known pharmacophore for ion channel modulation and CNS activity [2].

  • Lipophilicity: The two phenyl rings and propyl chain create high lipophilicity (LogP > 3.5 est.), facilitating rapid dermal absorption and blood-brain barrier penetration.

Hazard Classification (Presumptive):

  • GHS Signal Word: WARNING (Default) to DANGER (if potency is unknown).

  • Target Organs: CNS, Cardiovascular System, Liver.

  • Primary Route of Entry: Inhalation of dust; Dermal absorption (especially in solution).

PPE Selection Matrix

The "What" – Barrier Protection Logic

Standard "lab coat and glasses" are insufficient for lipophilic bioactive agents in solution. The following matrix stratifies protection based on the state of matter.

PPE CategorySolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Purification)Technical Justification
Hand Protection Double Nitrile (Standard 4-5 mil)Laminate (Silver Shield) or High-Grade Nitrile (>8 mil)Standard nitrile degrades rapidly against halogenated solvents or aromatics often used to dissolve this compound. The compound's lipophilicity drives it through glove pores once dissolved.
Eye/Face Safety Glasses with Side ShieldsChemical Splash Goggles + Face Shield (if >100mL)Benzamide derivatives are ocular irritants [3]. Solutions pose a splash risk that glasses cannot seal against.
Respiratory N95/P100 (Only if outside hood - Not Recommended)Half-mask w/ OV/P100 Cartridges (If outside hood)Engineering controls (Fume Hood) are primary. Respirators are the last line of defense against airborne particulates.
Body Lab Coat (Polyester/Cotton blend)Tyvek® Lab Coat or Apron (Impervious)Cotton absorbs spills, holding the lipophilic agent against the skin. Impervious materials are required for liquid handling.

Operational Protocols

The "How" – Self-Validating Workflows

A. Weighing & Transfer (Solid State)

Risk: Static electricity dispersing fine powder.

  • Engineering Control: Use a Static-Free Balance Enclosure or an ionizing bar.

  • Technique: Never weigh directly onto the balance pan. Use a tare vessel with a narrow neck (e.g., volumetric flask or scintillation vial) to minimize surface area exposure.

  • Decontamination: Wipe the balance area with a surfactant (soap/water) before using organic solvents. Organic solvents can spread the invisible lipophilic powder into a thin film rather than removing it.

B. Solubilization & Synthesis (Liquid State)

Risk: Enhanced permeation.

  • Solvent Choice: If using DMSO or DMF, recognize that these solvents act as permeation enhancers , carrying the benzamide through intact skin within seconds.

  • Glove Change Routine: When handling solutions, employ the "Splash & Change" rule. If any liquid touches the glove, change immediately. Do not wait for breakthrough.

C. Waste Disposal[2][3][4][5][6][7][8]
  • Solid Waste: Dispose of contaminated wipes and gloves in "Hazardous Solid Waste" (Yellow bag/bin), NOT regular trash.

  • Liquid Waste: Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent.

  • Quenching: Benzamides are relatively stable. Incineration is the only approved destruction method.

Visualized Workflows

Diagram 1: Risk-Based PPE Decision Logic

Caption: Flowchart determining the necessary PPE based on the state of the chemical and solvent system.

PPE_Decision_MatrixStartStart: Handling this compoundState_CheckState of Matter?Start->State_CheckSolidSolid / PowderState_Check->SolidPowderLiquidLiquid / SolutionState_Check->LiquidDissolvedPPE_Level_1PPE Level 1:Standard Nitrile GlovesSafety GlassesFume HoodSolid->PPE_Level_1WeighingSolvent_CheckSolvent Type?Liquid->Solvent_CheckStandard_SolventEthanol/MethanolSolvent_Check->Standard_SolventPenetrating_SolventDMSO/DMF/DCMSolvent_Check->Penetrating_SolventPPE_Level_2PPE Level 2:Double Nitrile (Colored Indicator)Splash GogglesImpervious ApronStandard_Solvent->PPE_Level_2PPE_Level_3PPE Level 3 (High Risk):Laminate/Silver Shield GlovesFace Shield + GogglesTyvek SleevesPenetrating_Solvent->PPE_Level_3

Diagram 2: Safe Handling Workflow (Synthesis)

Caption: Operational sequence for minimizing exposure during synthesis and transfer.

Handling_WorkflowPrep1. PreparationCheck Fume Hood FlowDon PPE (Level 2/3)Weigh2. WeighingUse Antistatic GunWeigh into closed vesselPrep->WeighClear AreaDissolve3. SolubilizationAdd Solvent(Keep sash low)Weigh->DissolveTransferReaction4. Reaction/UseClosed SystemSecondary ContainmentDissolve->ReactionProcessWaste5. DisposalWipe Decon (Soap -> Water)Seal Waste BagsReaction->WasteCleanup

Emergency Response

ScenarioImmediate ActionFollow-up
Skin Contact (Solid) Brush off gently.[1][2] Wash with soap and water for 15 min.Monitor for CNS depression or irritation.
Skin Contact (Liquid) Do not wipe (wiping forces liquid into pores). Flush with water immediately for 15 min.[1] Remove contaminated clothing under the shower.Seek medical attention.[1][3][2][4][5][6] Provide SDS of solvent and analog.
Eye Splash Flush at eyewash station for 15 minutes . Hold eyelids open.Ophthalmology consult mandatory for benzamide derivatives.
Spill (>5g) Evacuate area. Allow aerosols to settle (30 min). Use wet-wiping method (do not dry sweep).Report to EHS.

References

  • PubChem. Benzamide (Compound Summary).[7] National Library of Medicine. Available at: [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor.[8] Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.